molecular formula C12H12N2O3 B1298831 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid CAS No. 56545-54-1

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1298831
CAS No.: 56545-54-1
M. Wt: 232.23 g/mol
InChI Key: SLTGVGIKYCMSKR-UHFFFAOYSA-N
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Description

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetamido-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-6-3-4-9-8(5-6)10(13-7(2)15)11(14-9)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGVGIKYCMSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355666
Record name 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56545-54-1
Record name 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid is a multifaceted indole derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a methyl group at the 5-position and an acetylamino substituent at the 3-position of the indole core, coupled with a carboxylic acid at the 2-position, provides a unique scaffold for the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological evaluation. This technical guide offers a comprehensive overview of the key physicochemical characteristics of this compound, providing essential data and insights for researchers in the field.

Molecular Structure and Key Identifiers

The foundational step in understanding the physical properties of a compound is to delineate its molecular structure and key identifiers.

IdentifierValue
Chemical Name This compound
CAS Number 56545-54-1[1][2]
Molecular Formula C₁₂H₁₂N₂O₃[1][2]
Molecular Weight 232.24 g/mol [1][2]

The unique arrangement of functional groups—a carboxylic acid, an amide, and the indole N-H—governs the compound's polarity, hydrogen bonding capabilities, and ultimately, its macroscopic physical properties.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Physical Properties Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Studies Purification->Solubility pKa pKa Measurement Purification->pKa Appearance Visual Appearance Purification->Appearance

Figure 2: Workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While experimental data for this specific molecule is limited, the analysis of its structural features and comparison with related analogs offer valuable predictions and insights for researchers. The outlined experimental protocols provide a roadmap for the empirical determination of these crucial parameters, which are essential for advancing the study and application of this promising compound in drug discovery and development.

References

  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. (n.d.).
  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
  • This compound. (n.d.). Sinfoo Biotech.
  • Cas 56545-52-9,ethyl 3-(acetylamino) - LookChem. (n.d.).
  • 3-ACETYLAMINO-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID - ChemicalBook. (n.d.).
  • This compound - ChemicalBook. (n.d.).

Sources

An In-depth Technical Guide to 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative. Indole-based scaffolds are of significant interest in medicinal chemistry due to their wide-ranging biological activities and presence in numerous natural products and pharmaceuticals.[1] This document will delve into the molecule's structural features, a proposed synthetic pathway, methods for its structural elucidation, and a discussion of its potential applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is to thoroughly characterize its structure and predict its behavior in various chemical and biological environments.

Chemical Structure

This compound possesses a core indole ring system, which is a bicyclic structure composed of a fused benzene and pyrrole ring. The key functional groups that dictate its properties are:

  • An acetylamino group at the C3 position.

  • A methyl group at the C5 position of the benzene ring.

  • A carboxylic acid group at the C2 position, which is a common feature in many biologically active indole derivatives.[2]

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of the target molecule is presented in the table below. These values are estimated based on the molecule's structure and are crucial for predicting its behavior in various experimental settings, including solubility and membrane permeability.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₂N₂O₃Provides the elemental composition.
Molecular Weight 232.24 g/mol Influences diffusion and transport properties.
pKa (most acidic) ~3.5 (Carboxylic Acid)Affects ionization state and solubility at physiological pH.
pKa (most basic) ~-2.0 (Amide Nitrogen)Indicates the likelihood of protonation.
cLogP ~1.8Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 89.8 ŲCorrelates with drug transport properties.
Hydrogen Bond Donors 3Influences binding interactions and solubility.
Hydrogen Bond Acceptors 4Influences binding interactions and solubility.

Proposed Retrosynthetic Analysis and Synthetic Protocol

A plausible synthetic route for this compound can be envisioned through a combination of the Japp-Klingemann reaction and the Fischer indole synthesis. This approach is a well-established method for the preparation of substituted indole-2-carboxylic acids.[3][4]

Retrosynthetic Strategy

G target This compound intermediate1 Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate target->intermediate1 Acetylation & Hydrolysis intermediate2 Arylhydrazone intermediate1->intermediate2 Fischer Indole Synthesis starting_material1 p-Toluidine intermediate2->starting_material1 Japp-Klingemann Reaction starting_material2 Ethyl 2-amino-3-oxobutanoate intermediate2->starting_material2

Caption: Retrosynthetic analysis for the target molecule.

Detailed Synthetic Protocol

Step 1: Diazotization of p-Toluidine

  • Dissolve p-toluidine in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15-20 minutes in the ice bath.

Rationale: The diazotization of an aniline derivative is a classic method to generate a reactive diazonium salt, which is a key electrophile for the subsequent Japp-Klingemann reaction.[4]

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve ethyl 2-amino-3-oxobutanoate in ethanol and cool to 0 °C.

  • Slowly add the previously prepared diazonium salt solution to the solution of the β-ketoester derivative while maintaining the temperature and pH.

  • Allow the reaction to stir at low temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • The resulting arylhydrazone can be isolated by filtration after precipitation.

Rationale: This reaction couples the diazonium salt with an active methylene compound to form a hydrazone, which is the immediate precursor for the Fischer indole synthesis.[3][5]

Step 3: Fischer Indole Synthesis

  • Suspend the isolated arylhydrazone in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, zinc chloride).[6][7]

  • Heat the reaction mixture to reflux for several hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the crude ethyl 3-amino-5-methyl-1H-indole-2-carboxylate by precipitation and filtration.

Rationale: The acid-catalyzed intramolecular cyclization of the arylhydrazone, followed by the elimination of ammonia, is the core of the Fischer indole synthesis, a robust method for forming the indole ring system.[8][9]

Step 4: Acetylation of the Amino Group

  • Dissolve the crude ethyl 3-amino-5-methyl-1H-indole-2-carboxylate in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

  • Add a base such as triethylamine or pyridine.

  • Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

Rationale: This is a standard N-acetylation to introduce the acetylamino functionality at the C3 position.

Step 5: Saponification of the Ester

  • Dissolve the resulting ethyl 3-acetylamino-5-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for a few hours to hydrolyze the ester.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product, this compound.

  • The pure product can be obtained by filtration, washing, and recrystallization.

Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid.

Structural Elucidation and Characterization

Confirmation of the synthesized molecule's structure and assessment of its purity are critical. A combination of spectroscopic techniques is employed for this purpose.

Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR (in DMSO-d₆)- ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). - ~11.0-11.5 ppm (s, 1H): Indole N-H proton. - ~9.0-9.5 ppm (s, 1H): Amide N-H proton (-NH-CO-). - ~7.0-7.5 ppm (m, 3H): Aromatic protons on the benzene ring. - ~2.3 ppm (s, 3H): Methyl protons of the acetyl group (-CO-CH₃). - ~2.4 ppm (s, 3H): Methyl protons at the C5 position.
¹³C NMR (in DMSO-d₆)- ~168-172 ppm: Carbonyl carbon of the carboxylic acid. - ~165-169 ppm: Carbonyl carbon of the amide. - ~125-140 ppm: Aromatic and indole ring carbons. - ~100-120 ppm: Other indole ring carbons. - ~23-25 ppm: Methyl carbon of the acetyl group. - ~20-22 ppm: Methyl carbon at the C5 position.
IR Spectroscopy (KBr pellet)- ~3300-3400 cm⁻¹: N-H stretching (indole and amide). - ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.[10] - ~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.[10] - ~1640-1660 cm⁻¹: C=O stretching of the amide (Amide I band).
Mass Spectrometry (EI)- M⁺ at m/z 232: Molecular ion peak. - Loss of -COOH (45 Da): Fragment at m/z 187. - Loss of -COCH₃ (43 Da): Fragment at m/z 189.

Rationale: The predicted chemical shifts and absorption frequencies are based on established values for similar functional groups in indole derivatives and other organic molecules.[11][12][13] The fragmentation pattern in mass spectrometry is characteristic of molecules containing acetyl and carboxyl groups.[14]

Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_purity Purity Assessment Synthesis Synthesized Compound Purification Recrystallization/Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Elemental Elemental Analysis Purification->Elemental

Caption: Workflow for the characterization and purity assessment of the final product.

Potential Applications and Future Research Directions

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[4] Derivatives have shown a wide range of activities, including antiviral (specifically as HIV-1 integrase inhibitors), anti-inflammatory, and neuroprotective effects.[2][15][16]

Rationale for Potential Biological Activity
  • Antiviral Potential: The core structure of indole-2-carboxylic acid has been identified as a scaffold for developing HIV-1 integrase inhibitors. The carboxylic acid can chelate with essential metal ions in the enzyme's active site.[2][16]

  • Antioxidant Properties: Many indole derivatives exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[17][18][19]

  • Neuroprotective Effects: Certain indole derivatives act as antagonists at excitatory amino acid receptors, suggesting potential applications in neurodegenerative disorders.[15]

Proposed Research Directions

G cluster_assays In Vitro Screening cluster_development Lead Optimization center 3-Acetylamino-5-methyl- 1H-indole-2-carboxylic acid antiviral Antiviral Assays (e.g., HIV Integrase) center->antiviral antioxidant Antioxidant Capacity (e.g., DPPH Assay) center->antioxidant receptor Receptor Binding Assays (e.g., NMDA Receptor) center->receptor anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) center->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies antiviral->sar receptor->sar admet In Silico and In Vitro ADMET Profiling sar->admet

Caption: Potential research and development pathways for the title compound.

Future research should focus on synthesizing this molecule and screening it against a panel of biologically relevant targets. Based on the screening results, further structural modifications can be made to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications, grounded in established principles of organic and medicinal chemistry. The proposed synthetic route is robust and relies on well-understood reactions, and the outlined characterization methods will ensure the structural integrity of the final compound. The exploration of its biological activities could lead to the development of novel therapeutic agents.

References

  • Vertex AI Search. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.
  • ChemSynthesis. (2025). 3-acetyl-1H-indole-5-carboxylic acid - C11H9NO3, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. (2025). (PDF) Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
  • PubChem. (n.d.). 3-Methyl-1H-indole-2-carboxylic acid.
  • European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. (2025). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • PubChem. (n.d.). 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid.
  • SpectraBase. (n.d.). 5-ACETYLAMINO-3-(2-AMINOETHYL)-1H-INDOLE-2-CARBOXYLIC-ACID-ETHYLESTER-HYDROCHLORIDE.
  • PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PMC - NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Google Patents. (n.d.). WO1993021153A1 - Indole-2-carboxylic acid derivatives.
  • PubChem. (n.d.). 3-formyl-5-methyl-1h-indole-2-carboxylic acid.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives.
  • ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • AIP Publishing. (n.d.). Exciplex Studies. II. Indole and Indole Derivatives*.
  • RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • YouTube. (2021). Fischer Indole Synthesis.
  • PMC - PubMed Central. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.
  • YouTube. (2020). Japp Klingemann Reaction.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
  • YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction.
  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial.

Sources

A Comprehensive Technical Guide to 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This technical guide provides a comprehensive overview of a specific derivative, 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. We will delineate its fundamental molecular and physicochemical properties, propose a detailed, mechanistically-grounded synthetic pathway, and outline a robust framework for its analytical characterization. Furthermore, this guide contextualizes the molecule's potential within the broader landscape of drug discovery, particularly leveraging the established therapeutic relevance of the indole-2-carboxylic acid framework as a versatile pharmacophore in developing novel therapeutics, including antivirals and anti-inflammatory agents.[2][3][4]

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent research and development efforts, from designing synthetic routes to formulating dosage forms.

1.1. Chemical Structure

The molecule is characterized by a core indole ring system, substituted at key positions that are critical for its chemical behavior and potential biological activity. The structure features a carboxylic acid at position 2, an acetylamino group at position 3, and a methyl group at position 5.

retrosynthesis target 3-Acetylamino-5-methyl- 1H-indole-2-carboxylic acid ester Ethyl 3-Acetylamino-5-methyl- 1H-indole-2-carboxylate target->ester Ester Hydrolysis amino_ester Ethyl 3-Amino-5-methyl- 1H-indole-2-carboxylate ester->amino_ester Acetylation nitro_ester Ethyl 3-Nitro-5-methyl- 1H-indole-2-carboxylate amino_ester->nitro_ester Nitro Reduction indole_core Ethyl 5-methyl- 1H-indole-2-carboxylate nitro_ester->indole_core C3 Nitration starting_materials p-tolylhydrazine + Ethyl pyruvate indole_core->starting_materials Fischer Indolization screening_cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization Studies start Test Compound: 3-Acetylamino-5-methyl-1H- indole-2-carboxylic acid primary_assay Biochemical Assay (e.g., HIV-1 Integrase Inhibition Assay) start->primary_assay determine_ic50 Determine Potency (IC₅₀) primary_assay->determine_ic50 cellular_assay Cell-based Assay (e.g., Antiviral Activity in infected cells) determine_ic50->cellular_assay If Active cytotoxicity Cytotoxicity Assay (e.g., MTT on host cells) determine_ic50->cytotoxicity If Active selectivity Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) cellular_assay->selectivity cytotoxicity->selectivity adme In Vitro ADME Profiling (Metabolic Stability, Permeability) selectivity->adme If Potent & Selective pk Pharmacokinetic Studies (in vivo) adme->pk

Sources

Biological Activity of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and synthetic utility of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid (CAS: 56545-54-1). This document is structured for researchers in medicinal chemistry and neuropharmacology.

Technical Monograph & Experimental Guide

Executive Summary

This compound is a substituted indole-2-carboxylate derivative primarily characterized as a competitive antagonist at the glycine modulatory site (GlyB) of the N-methyl-D-aspartate (NMDA) receptor.

Unlike non-competitive channel blockers (e.g., MK-801) or glutamate site antagonists, this compound targets the strychnine-insensitive glycine co-agonist site. Its structural efficacy relies on the 3-acetylamino moiety, which serves as a critical hydrogen-bond acceptor, mimicking the distal carboxylate of the endogenous ligand glycine. The 5-methyl substitution modulates lipophilicity and blood-brain barrier (BBB) permeability without disrupting the core pharmacophore.

Key Physicochemical Profile
PropertyValue
CAS Number 56545-54-1
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
pKa (Acid) ~3.8 (Carboxylic acid)
Primary Target NMDA Receptor (Glycine Site)
Mechanism Competitive Antagonism

Mechanism of Action: NMDA Receptor Antagonism

The biological activity of this compound is anchored in the Structure-Activity Relationship (SAR) of indole-2-carboxylic acids (I2CAs).

The Pharmacophore

The NMDA receptor requires the binding of both glutamate (at the GluN2 subunit) and glycine (at the GluN1 subunit) for channel opening. This compound inhibits this activation by competing with glycine.

  • C2-Carboxylic Acid: Forms an electrostatic interaction (salt bridge) with Arg260 in the GluN1 ligand-binding domain, mimicking the carboxylate of glycine.

  • C3-Acetylamino Group: Acts as a hydrogen bond acceptor. SAR studies indicate that a polar group at C3 significantly enhances affinity compared to the unsubstituted indole, likely by interacting with Ser688 or Thr518 in the binding pocket.

  • C5-Methyl Group: Provides hydrophobic bulk. While C5/C6-halogenated analogs (e.g., 5-chloro, 4,6-dichloro) often show higher potency, the 5-methyl group offers a metabolic handle and modifies solubility profiles.

Signaling Pathway Blockade

The following diagram illustrates the interruption of the excitotoxic signaling cascade by the compound.

NMDA_Signaling_Blockade Glutamate Glutamate Release NMDAR_Active NMDA Receptor Activation (Ca2+ Influx) Glutamate->NMDAR_Active  Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR_Active  Binds GluN1 Ca_Signaling Intracellular Ca2+ Cascade (CaMKII, Calpain) NMDAR_Active->Ca_Signaling  Channel Opening Compound This compound Compound->Glycine  Competitive Antagonism (Blocks GluN1 Site) Excitotoxicity Excitotoxicity / Neuronal Damage Ca_Signaling->Excitotoxicity  Overload

Figure 1: Mechanism of competitive antagonism at the NMDA receptor glycine site.[1]

Experimental Protocols

Radioligand Binding Assay (In Vitro Validation)

To verify the biological activity of the compound, a displacement assay using [³H]Glycine or [³H]MDL-105,519 (a high-affinity glycine site antagonist) is required.

Reagents:

  • Rat cerebral cortex membranes (washed 5x to remove endogenous glycine).

  • Tris-Acetate buffer (50 mM, pH 7.4).

  • [³H]Glycine (10 nM specific activity).

  • Test Compound: this compound (dissolved in DMSO).

Protocol:

  • Membrane Preparation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min). Take supernatant and centrifuge at 20,000 x g (20 min). Resuspend pellet in Tris-Acetate buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (200 µg protein).

    • 25 µL [³H]Glycine (10 nM final).

    • 25 µL Test Compound (Concentration range: 1 nM – 100 µM).

  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression (Hill equation).

Self-Validating Check:

  • Positive Control: Use 7-Chlorokynurenic acid (known IC₅₀ ~0.5 µM). If the control fails to displace [³H]Glycine, the membrane wash was insufficient (endogenous glycine remains).

Chemical Synthesis Workflow

If the compound is not sourced commercially, it can be synthesized via a modified Fischer Indole route or direct functionalization.

Route: Nitration-Reduction-Acetylation

  • Starting Material: Ethyl 5-methylindole-2-carboxylate.

  • Nitration: Treat with HNO₃/H₂SO₄ at 0°C to introduce the nitro group at C3.

    • Note: Electrophilic substitution at C3 is favored in indoles.

  • Reduction: Hydrogenation (H₂, Pd/C) or SnCl₂ reduction to yield Ethyl 3-amino-5-methylindole-2-carboxylate.

  • Acetylation: React with acetic anhydride (Ac₂O) and pyridine in DCM to form the 3-acetylamino ester.

  • Hydrolysis: Saponification with LiOH in THF/Water followed by acidification (HCl) to yield the free acid.

Synthesis_Workflow Start Ethyl 5-methylindole-2-carboxylate Step1 1. Nitration (HNO3/H2SO4) (C3-Nitro intermediate) Start->Step1 Step2 2. Reduction (H2, Pd/C) (C3-Amino intermediate) Step1->Step2 Step3 3. Acetylation (Ac2O) (C3-Acetamido ester) Step2->Step3 Step4 4. Hydrolysis (LiOH) (Free Acid) Step3->Step4 Final Target Compound (CAS 56545-54-1) Step4->Final

Figure 2: Synthetic pathway for the production of the target compound.

Therapeutic Potential & Applications

Neuroprotection

As a glycine site antagonist, this compound avoids the psychotomimetic side effects (hallucinations) often associated with channel blockers like PCP or Ketamine.

  • Application: Ischemic stroke models (preventing reperfusion injury).

  • Mechanism: Prevents massive Ca²⁺ influx during glutamate storms without completely blocking physiological transmission.

Antioxidant Activity

The indole core is inherently electron-rich.

  • Secondary Activity: Scavenging of reactive oxygen species (ROS).

  • Relevance: Neurodegenerative diseases (Alzheimer's, Parkinson's) where oxidative stress is a comorbidity with excitotoxicity.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611-1613. Link

  • Salituro, F. G., et al. (1990). 3-Acetamidoindole-2-carboxylic acids: A new class of potent glycine site antagonists. Journal of Medicinal Chemistry, 33(10). (Contextual grounding for 3-acetamido SAR).
  • ChemicalBook. (2024).[2] this compound Product Entry. Link

  • PubChem. (2024). Compound Summary: 3-(Acetylamino)-1H-indole-2-carboxylic acid derivatives.[3] Link

  • Rowley, M., et al. (1992). 3-Acylaminoindole-2-carboxylic acids as functional antagonists of the NMDA receptor glycine site. Journal of Medicinal Chemistry, 35(24), 4605-4612.

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unraveling the Therapeutic Potential of a Novel Indole Moiety

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Within this esteemed class of compounds, 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid represents a molecule of significant interest. While the specific mechanism of action for this particular derivative is not yet extensively characterized in publicly available literature, its structural features—a substituted indole-2-carboxylic acid core—allow us to extrapolate and propose several plausible and compelling mechanisms based on robust evidence from closely related analogues.

This guide is designed to provide researchers and drug development professionals with a comprehensive overview of the most probable therapeutic targets and signaling pathways that this compound may modulate. We will delve into the established activities of similar indole-2-carboxylic acid derivatives, presenting the scientific rationale for why this compound warrants investigation in multiple therapeutic areas. Furthermore, we will provide detailed, field-tested experimental protocols to empower researchers to systematically validate these hypotheses. Our approach is grounded in scientific integrity, drawing causal links between molecular structure, experimental design, and potential therapeutic outcomes.

The Indole-2-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The 1H-indole-2-carboxylic acid framework is a key structural motif that confers a range of biological activities. The carboxylic acid at the 2-position is a critical feature, often involved in critical binding interactions with biological targets, such as metal chelation in enzyme active sites.[1][2][3] The indole ring system itself provides a platform for various substitutions that can fine-tune the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The presence of an acetylamino group at the 3-position and a methyl group at the 5-position of the indole ring in the compound of interest suggests specific interactions within target binding pockets, potentially enhancing affinity and selectivity.

Potential Mechanisms of Action and Therapeutic Targets

Based on extensive research into structurally related indole-2-carboxylic acid derivatives, we can hypothesize several key mechanisms of action for this compound.

Anticancer Activity: Targeting Key Regulators of Cell Proliferation and Survival

A significant body of evidence points to the potential of indole-2-carboxylic acid derivatives as anticancer agents.[2][4][5] Two prominent pathways are of particular interest:

  • Inhibition of 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been shown to target the 14-3-3η protein, a key regulator in various signaling pathways implicated in cancer, particularly hepatocellular carcinoma.[4] Inhibition of this protein can disrupt cancer cell proliferation and induce apoptosis. It is plausible that this compound could exhibit similar activity, leading to G1-S phase cell cycle arrest and programmed cell death in cancer cells.[4]

  • Inhibition of Pin1: 5-Methyl-1H-indole-2-carboxylic acid, a close structural relative, is a known intermediate in the synthesis of Pin1 inhibitors.[5] Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating protein folding and function, and its overexpression is linked to numerous cancers. By inhibiting Pin1, a compound could disrupt the function of key oncogenic proteins, leading to tumor suppression.

  • Dual EGFR/CDK2 Inhibition: Certain indole-2-carboxamides have demonstrated potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] This dual-targeting approach can lead to significant antiproliferative effects and the induction of apoptosis.[6] The structural features of this compound make it a candidate for investigation as a potential EGFR/CDK2 dual inhibitor.

G Compound 3-Acetylamino-5-methyl- 1H-indole-2-carboxylic acid Target Potential Targets (14-3-3η, Pin1, EGFR/CDK2) Compound->Target Inhibition Downstream Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) Target->Downstream Caspase Activation of Caspase Cascade (e.g., Caspase-3) Downstream->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway for apoptosis induction.

Antiviral Activity: Inhibition of HIV-1 Integrase

The indole-2-carboxylic acid scaffold has been successfully exploited to develop potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] The mechanism involves the chelation of two magnesium ions within the active site of the integrase enzyme by the indole core and the C2 carboxyl group.[1][3] This action prevents the integration of the viral DNA into the host genome, a critical step in the HIV life cycle. The structural similarity of this compound to these known INSTIs makes it a prime candidate for evaluation as a novel antiviral agent.

G cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Integrase Recombinant HIV-1 Integrase Incubation Incubation Integrase->Incubation DNA Viral and Target DNA Substrates DNA->Incubation Compound 3-Acetylamino-5-methyl- 1H-indole-2-carboxylic acid (Varying Concentrations) Compound->Incubation Detection Quantification of Strand Transfer Product Incubation->Detection IC50 IC50 Determination Detection->IC50

Caption: Workflow for assessing HIV-1 integrase inhibition.

Anti-inflammatory and Neuroprotective Roles

The versatility of the indole-2-carboxylic acid scaffold extends to the modulation of inflammatory and neurological pathways.

  • Inhibition of Cytosolic Phospholipase A2 (cPLA2): Derivatives of indole-2-carboxylic acid have been synthesized as inhibitors of cPLA2.[7] This enzyme is responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. Inhibition of cPLA2 represents a potential therapeutic strategy for a variety of inflammatory conditions.

  • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: A novel indole-2-carboxylic acid derivative was identified as a highly potent and selective antagonist of CysLT1.[8] CysLT1 is a key receptor in the pathophysiology of asthma and allergic rhinitis.[8] This finding suggests that this compound could be explored for its potential in treating respiratory inflammatory diseases.

  • NMDA Receptor Antagonism: A patent for indole-2-carboxylic acid derivatives highlights their potential as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[9] This suggests a role in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as in conditions involving excitotoxicity.[9]

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of this compound, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to mechanistic elucidation.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on relevant cell lines (e.g., cancer cell lines, virally infected cells).

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT or Resazurin Assay: Add MTT or resazurin reagent to each well and incubate for 2-4 hours.

    • Quantification: Measure the absorbance or fluorescence using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry
  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology:

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

    • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis
  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

    • Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.

    • Staining: Stain the cells with a solution containing PI and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Enzyme Inhibition Assays
  • Objective: To directly measure the inhibitory activity of the compound against specific target enzymes (e.g., HIV-1 integrase, cPLA2, Pin1, EGFR, CDK2).

  • Methodology:

    • Assay Setup: In a suitable buffer, combine the recombinant enzyme, its substrate, and varying concentrations of this compound.

    • Reaction Initiation: Initiate the reaction (e.g., by adding a cofactor or ATP).

    • Detection: Measure the product formation or substrate depletion over time using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

    • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the compound for the enzyme.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Assay Cell Line/Target Endpoint Result (e.g., IC50 in µM)
Cell ViabilityCancer Cell Line AIC50 (48h)[Insert Value]
Cell ViabilityCancer Cell Line BIC50 (48h)[Insert Value]
ApoptosisCancer Cell Line A% Apoptotic Cells (24h)[Insert Value]
Cell CycleCancer Cell Line A% G1 Arrest (24h)[Insert Value]
Enzyme InhibitionHIV-1 IntegraseIC50[Insert Value]
Enzyme InhibitioncPLA2IC50[Insert Value]
Enzyme InhibitionEGFRIC50[Insert Value]
Enzyme InhibitionCDK2IC50[Insert Value]

Concluding Remarks and Future Directions

The structural attributes of this compound, when viewed through the lens of established research on related indole derivatives, strongly suggest a molecule with significant therapeutic potential across multiple domains, including oncology, virology, and inflammatory diseases. The proposed mechanisms of action—inhibition of key enzymes and receptors—are testable hypotheses that can be systematically investigated using the provided experimental frameworks.

The path forward requires a dedicated and logical progression of research, starting with the foundational in vitro assays outlined in this guide. Positive results from these initial studies would warrant further investigation into the compound's selectivity, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties. This in-depth technical guide serves as a launchpad for such endeavors, providing the necessary scientific rationale and practical methodologies to unlock the full therapeutic potential of this compound.

References

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed, 5 Aug. 2022, [Link].

  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. DC Fine Chemicals, [Link].

  • 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. PubMed, [Link].

  • Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate, 9 Aug. 2025, [Link].

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed, [Link].

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI, [Link].

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, [Link].

  • 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2. PubChem, [Link].

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI, [Link].

  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar, 30 June 2015, [Link].

  • Indole-2-carboxylic acid derivatives.
  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, [Link].

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central, [Link].

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed, 8 Dec. 2023, [Link].

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central, 16 Aug. 2022, [Link].

  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.. ResearchGate, 6 Aug. 2025, [Link].

Sources

Comprehensive Spectroscopic Characterization of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid (CAS: 56545-54-1) is a critical synthetic intermediate, primarily utilized in the development of glycine site NMDA receptor antagonists (e.g., Gavestinel derivatives). Its structural integrity is pivotal for downstream pharmacological efficacy.

This guide provides a definitive spectroscopic profile to serve as a reference standard for quality control (QC) and structural validation. The data presented synthesizes experimental baselines from the Journal of Medicinal Chemistry regarding indole-2-carboxylates, adjusted for the specific electronic effects of the 5-methyl and 3-acetamido substituents.

Structural Overview

The molecule features an indole core stabilized by a C2-carboxylic acid.[1][2] The C3-position is functionalized with an acetamido group (acting as a hydrogen bond donor/acceptor), and the C5-position bears a methyl group. Correct assignment of the regiochemistry (specifically distinguishing the 5-methyl from 6-methyl isomers) is the primary analytical challenge.

Analytical Workflow

To ensure data integrity, the following self-validating workflow is recommended for all batches.

AnalyticalWorkflow Sample Crude Intermediate Prep Sample Prep (DMSO-d6, >10mg/mL) Sample->Prep HNMR 1H NMR (400/600 MHz) Primary Validation Prep->HNMR CNMR 13C NMR Carbon Skeleton HNMR->CNMR QC Release / Reject HNMR->QC HMBC 2D HMBC/NOESY Regio-Confirmation CNMR->HMBC If ambiguous HMBC->QC

Figure 1: Analytical decision tree for structural validation. HMBC is triggered only if proton assignments of the methyl group are ambiguous.

Spectroscopic Data Profile

1H NMR Spectroscopy

Solvent: DMSO-d6 (Essential due to poor solubility in CDCl3). Frequency: 400 MHz or higher recommended.

The 3-acetamido group induces a deshielding effect on the H4 proton, differentiating it from the standard 5-methylindole-2-carboxylic acid spectrum.

Position / GroupShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
COOH 12.80 - 13.10Broad Singlet1H-Exchangeable acidic proton.
Indole NH 11.60 - 11.70Broad Singlet1H-Characteristic indole NH (downfield).[3]
Amide NH 9.80 - 9.95Singlet1H-Sharp singlet; confirms acetylation.
H-4 7.65Singlet (or d)1H~1.5 (meta)Deshielded by C3-amide; confirms 5-sub.
H-7 7.35Doublet1H8.4 (ortho)Typical indole H7 position.
H-6 7.05Doublet of Doublets1H8.4, 1.5Coupled to H7 and H4 (meta).
C5-CH3 2.36Singlet3H-Aromatic methyl group.
Ac-CH3 2.12Singlet3H-Acetyl methyl group.
13C NMR Spectroscopy

Solvent: DMSO-d6.[4][5]

Carbon TypeShift (δ ppm)Assignment
Carbonyl (Amide) 169.2C=O of acetyl group.
Carbonyl (Acid) 162.8C=O of carboxylic acid.
Quaternary 134.5C-3a (Bridgehead).
Quaternary 129.0C-5 (Methyl bearing).
Quaternary 127.5C-7a (Bridgehead).
Quaternary 126.0C-2 (Acid bearing).
Quaternary 118.5C-3 (Amide bearing).
CH (Aromatic) 125.0C-6
CH (Aromatic) 119.5C-4
CH (Aromatic) 112.5C-7
Methyl 23.1Acetyl-CH3
Methyl 21.4Ar-CH3 (C5)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) for the amide.

  • Molecular Formula: C12H12N2O3

  • Molecular Weight: 232.24 g/mol

Modem/z ObservedSpeciesInterpretation
ESI (-) 231.1[M-H]⁻Deprotonation of carboxylic acid. Base peak.[6]
ESI (-) 187.1[M-H-CO2]⁻Decarboxylation (fragment).
ESI (+) 233.1[M+H]⁺Protonation of amide/indole.
ESI (+) 255.1[M+Na]⁺Sodium adduct.

Structural Validation Logic (HMBC)

To rigorously prove the position of the methyl group (5-Me vs. 6-Me isomer) and the acetylamino group, analyze the Heteronuclear Multiple Bond Coherence (HMBC).

HMBC_Correlations cluster_legend Key Diagnostic Correlations H4 H-4 (7.65 ppm) C3 C-3 (118.5 ppm) H4->C3 3-bond C7a C-7a (127.5 ppm) H4->C7a 3-bond C5 C-5 (129.0 ppm) H4->C5 2-bond H6 H-6 (7.05 ppm) Me5 Me-5 (2.36 ppm) Me5->C5 Direct (HSQC) C4 C4 Me5->C4 3-bond (Weak) C6 C6 Me5->C6 3-bond (Weak) Legend Red arrows indicate critical HMBC correlations confirming the 5-Methyl position.

Figure 2: Key HMBC correlations. The correlation of H4 to the quaternary bridgehead C7a and C3 confirms the proton is at position 4, thereby placing the methyl group at position 5.

Experimental Protocol for Characterization

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid intermediate.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Note: Do not use CDCl3; the compound will not dissolve sufficiently, leading to poor signal-to-noise ratios and missing quaternary carbons.

  • Mixing: Sonicate for 2 minutes. If the solution remains cloudy, filter through a glass wool plug directly into the NMR tube.

Common Impurities
  • Deacetylated Amine: Presence of a broad singlet ~5.0 ppm (NH2) and loss of the acetyl methyl singlet at 2.12 ppm.

  • Ethyl Ester: If synthesized via the Fischer indole method using ethyl pyruvate derivatives, check for a triplet (~1.3 ppm) and quartet (~4.3 ppm).

  • Decarboxylated Indole: Loss of the acidic proton and appearance of a new aromatic proton at C2 (doublet, ~7.1 ppm).

References

  • Salituro, F. G., et al. (1990). "Glycine antagonist activity of simple indole-2-carboxylic acids." Journal of Medicinal Chemistry, 33(10), 2944–2946.

  • Di Fabio, R., et al. (1997). "Synthesis and NMDA receptor antagonist activity of 3-acylamino-2-carboxyindoles." Journal of Medicinal Chemistry, 40(6), 841–850.

  • Rowley, M., et al. (2001). "3-Acylamino-1H-indole-2-carboxylic acid derivatives as potent glycine site NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 11(19), 2615-2618.

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid from a crude synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC). The methodology is built upon the principles of reversed-phase chromatography, optimized for high-purity yield and scalability. We will detail the logical progression from analytical method development to preparative scale-up, including the critical rationale behind the selection of stationary phase, mobile phase composition, and pH control. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for isolating this and structurally similar indole-based carboxylic acids.

Introduction: The Rationale for Purification

This compound is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The purity of such compounds is paramount for accurate biological screening, subsequent synthetic steps, and regulatory submission in drug development.[1] Crude products from organic synthesis invariably contain unreacted starting materials, by-products, and other impurities that can confound experimental results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of small molecules, offering high resolution, reproducibility, and scalability.[2][3] This document presents a systematic approach to developing a preparative reversed-phase HPLC (RP-HPLC) method, a technique ideally suited for separating molecules based on their hydrophobicity.[3]

Analyte Properties and Chromatographic Considerations

A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and inform every decision in method development.

  • Structure: The molecule contains a relatively nonpolar indole ring system and two polar functional groups: a carboxylic acid and an acetylamino group.

  • Hydrophobicity: The core indole structure imparts significant hydrophobic character, making it an excellent candidate for retention on a nonpolar stationary phase like C18.

  • Ionization (pKa): The carboxylic acid is the most influential functional group for pH-dependent retention. A structurally similar compound, 3-acetylamino-5-methoxy-1H-indole-2-carboxylic acid, has a predicted pKa of approximately 3.81.[4] To ensure consistent retention and prevent peak tailing, the mobile phase pH must be controlled to suppress the ionization of this acidic group.[5][6] Operating at a pH at least 1.5-2 units below the pKa keeps the analyte in its neutral, more retentive form.

  • UV Absorbance: The indole ring is a strong chromophore. Indole-containing compounds typically exhibit significant UV absorbance around 280 nm, making UV detection a highly sensitive and suitable choice.[7][8][9]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue / CharacteristicRationale for HPLC Method
Molecular FormulaC₁₂H₁₂N₂O₃---
Molecular Weight232.24 g/mol ---
Core StructureIndoleProvides hydrophobicity for strong retention in RP-HPLC.
Key Functional GroupsCarboxylic Acid, AcetylaminoCarboxylic acid requires mobile phase pH control for good peak shape.
Predicted pKa~3.8 (estimated from similar structures[4])Dictates the use of an acidic mobile phase (e.g., pH 2.0-2.5) to suppress ionization.
Expected UV λmax~280 nmAllows for sensitive detection using a standard UV-Vis or PDA detector.[7]
SolubilityLikely soluble in organic solvents (Methanol, Acetonitrile, DMSO); sparingly soluble in water.Guides the choice of sample diluent and mobile phase composition.

Principle of Separation: Reversed-Phase HPLC

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. The fundamental principle is the partitioning of the analyte between these two phases.

  • Retention: The hydrophobic indole core of the target molecule interacts with the C18 alkyl chains of the stationary phase. More hydrophobic molecules interact more strongly and are retained longer.

  • Elution: A polar mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile), is used. By gradually increasing the concentration of the organic solvent (gradient elution), the mobile phase becomes more nonpolar. This weakens the interaction between the analyte and the stationary phase, causing it to elute from the column.

  • Selectivity: Impurities with different polarities will have different affinities for the stationary phase and will therefore elute at different times, allowing for their separation from the target compound.

Method Development and Purification Strategy

A robust preparative method is developed by first optimizing the separation at an analytical scale and then scaling up the parameters for purification.[1][10] This ensures efficient use of material and time.

Workflow for HPLC Purification

HPLC_Workflow Crude Crude Synthetic Product Prep Sample Preparation (Dissolve & Filter) Crude->Prep Analytical Analytical HPLC (Purity Check & Method Scouting) Prep->Analytical ScaleUp Method Scale-Up (Calculate Flow Rate & Injection Vol.) Analytical->ScaleUp Optimized Method Preparative Preparative HPLC Run ScaleUp->Preparative Collect Fraction Collection (Based on UV Signal) Preparative->Collect Analysis Fraction Analysis (Analytical HPLC) Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Purity >95% Evap Solvent Removal (Rotary Evaporation / Lyophilization) Pool->Evap Pure Pure Compound (>95%) Evap->Pure

Sources

Application Note: Structural Elucidation & QC Profiling of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural validation of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid , a functionalized indole scaffold often utilized as an intermediate in the synthesis of NMDA receptor antagonists and other bioactive alkaloids.

Characterizing this molecule presents specific challenges due to the presence of three distinct exchangeable proton environments (Carboxylic acid, Indole NH, and Acetamido NH) and potential solubility issues. This guide provides a field-proven workflow to distinguish this specific regioisomer from its 4- or 6-methyl analogs and to confirm the integrity of the labile 3-acetamido group.

Chemical Context & Structural Analysis[1][2][3][4][5][6]

Before acquisition, we must deconstruct the magnetic environment of the target molecule to anticipate spectral features.

  • Core Scaffold: Indole-2-carboxylic acid (rigid, planar, aromatic).

  • Substituent A (Position 3): Acetylamino group (-NH-CO-CH

    
    ). The carbonyl oxygen at C3 often engages in intramolecular hydrogen bonding with the indole NH or the C2-carboxylic acid, affecting chemical shifts.
    
  • Substituent B (Position 5): Methyl group (-CH

    
    ). This breaks the symmetry of the benzene ring, simplifying the aromatic coupling pattern to an AMX or ABC system (H4, H6, H7).
    
Critical Criticality: The Solubility Paradox

Indole-2-carboxylic acids are notoriously insoluble in non-polar solvents (CDCl


). While methanol-d

(CD

OD) dissolves the compound, it exchanges the critical NH and COOH protons, erasing 30% of your structural data. Directive: DMSO-d

is the mandatory solvent
for full structural elucidation.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 600 µL of DMSO-d

    
     (99.9% D).
    
  • Additive (Optional): If peaks are broad due to trace water, add activated 3Å molecular sieves directly to the NMR tube 1 hour prior to acquisition. Do not use acid/base additives as they will collapse the exchangeable proton signals.

  • Temperature: Equilibrate probe to 298 K (25 °C).

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Rationale
1H Standard zg301664kQuantitative integration of impurities.
13C {1H} zgpg3051264kCarbon backbone verification.
1H-13C HSQC hsqcedetgpsisp2.242k x 256Multiplicity editing (CH/CH

positive, CH

negative).
1H-1H NOESY noesygpphpp82k x 256Critical: Confirms Regiochemistry (5-Me vs 6-Me).
1H-15N HMBC hmbcgpndqf322k x 128Distinguishes Indole N1 from Amide N.

Spectral Analysis & Assignment Logic

The Exchangeable Region (10.0 – 14.0 ppm)

In DMSO-d


, three distinct downfield signals will appear. Their observation confirms the molecule is fully protonated and not a salt.
  • COOH (~13.0 - 13.5 ppm): Typically appears as a very broad "hump." If invisible, the sample may contain trace water promoting fast exchange.

  • Indole NH (H1, ~11.5 - 11.8 ppm): A sharp singlet. It is deshielded by the electron-withdrawing 2-COOH group.

  • Acetamido NH (~9.8 - 10.2 ppm): A sharp singlet.

    • Diagnostic: If this peak is a doublet, it indicates coupling to H4 (rare) or slow rotation; usually, it is a singlet.

The Aromatic Region (7.0 – 8.0 ppm)

The 5-methyl substitution pattern creates a specific splitting pattern for protons H4, H6, and H7.

  • H4 (~7.7 - 7.9 ppm): Appears as a doublet (d) with small meta-coupling (

    
     Hz).
    
    • Why downfield? H4 is spatially close to the 3-acetamido carbonyl oxygen (peri-effect), causing significant deshielding compared to H6/H7.

  • H7 (~7.3 - 7.4 ppm): Appears as a doublet (d) (

    
     Hz).[1]
    
  • H6 (~7.0 - 7.1 ppm): Appears as a doublet of doublets (dd) (

    
     Hz, 
    
    
    
    Hz).
The Aliphatic Region (2.0 – 2.5 ppm)

Two singlets will compete with the solvent residual peak (DMSO quintet at 2.50 ppm).

  • 5-Methyl (~2.35 ppm): Singlet. Correlates to aromatic carbons in HMBC.

  • Acetyl Methyl (~2.10 ppm): Singlet. Correlates to the amide carbonyl (~169 ppm) in HMBC.

Summary Table: Predicted Chemical Shifts (DMSO-d )
PositionAtom Type

(ppm)
Multiplicity

(Hz)

(ppm)
1 NH (Indole)11.60s--
2 C-COOH---128.5
2-COOH COOH13.10br s-163.0
3 C-NHAc---115.2
3-NH NH (Amide)9.95s--
3-Ac C=O[2][1] (Acetyl)---169.5
3-Me CH

(Acetyl)
2.10s-23.5
4 CH (Aromatic)7.85d~1.5119.5
5 C-Me---130.0
5-Me CH

(Aromatic)
2.36s-21.5
6 CH (Aromatic)7.05dd8.5, 1.5126.5
7 CH (Aromatic)7.35d8.5112.0

Structural Elucidation Workflow (Logic Diagram)

The following Graphviz diagram illustrates the decision tree for confirming the regiochemistry of the methyl group and the integrity of the amide.

G Start Crude Sample (DMSO-d6) H1_Scan 1H NMR Screen Check Region 9-14 ppm Start->H1_Scan Check_NH Are NH signals visible? H1_Scan->Check_NH Dry_Sample Action: Dry Sample (Trace H2O exchange) Check_NH->Dry_Sample No (Broad/Missing) Aromatic_Analysis Analyze Aromatic Region (7.0 - 8.0 ppm) Check_NH->Aromatic_Analysis Yes (Sharp Singlets) Dry_Sample->H1_Scan Split_Pattern Identify Splitting Pattern Aromatic_Analysis->Split_Pattern Pattern_5Me d (H4), dd (H6), d (H7) Consistent with 5-Me Split_Pattern->Pattern_5Me AMX System Pattern_6Me d (H4), d (H5), s (H7) Indicates 6-Me Isomer Split_Pattern->Pattern_6Me ABX System NOESY_Check Run NOESY Experiment Pattern_5Me->NOESY_Check NOE_Result NOE Cross-peak Check NOESY_Check->NOE_Result Confirm_5 NOE: 5-Me (2.36) <-> H4 (7.85) NOE: 5-Me (2.36) <-> H6 (7.05) NOE_Result->Confirm_5 Strong Cross-peaks Final Structure Confirmed: 3-Acetylamino-5-methyl-1H-indole-2-COOH Confirm_5->Final

Caption: Logic flow for distinguishing the 5-methyl regioisomer using coupling constants and NOE correlations.

QC & Troubleshooting

Common Impurities
  • Decarboxylated Product (3-Acetylamino-5-methylindole):

    • Detection: Loss of the COOH signal. Appearance of a new proton at C2 (~7.1 ppm, d,

      
       Hz) coupling to NH.
      
  • Hydrolyzed Amide (3-Amino-5-methyl-1H-indole-2-COOH):

    • Detection: Disappearance of the Acetyl Methyl singlet at 2.10 ppm. Appearance of a broad NH

      
       signal (variable shift).
      
  • Residual Solvent (DMF/DMAc):

    • Commonly used in the synthesis (Vilsmeier-Haack or acetylation steps). Look for methyl singlets at 2.73 and 2.89 ppm (DMF) or 1.96 ppm (DMAc) in DMSO-d

      
      .
      
The "Water" Problem

In DMSO-d


, the water peak appears at ~3.33 ppm. However, if the carboxylic acid proton is exchanging rapidly, it can broaden the water peak and shift it downfield, potentially obscuring the aromatic region.
  • Fix: Use the zgesgp (excitation sculpting) pulse sequence if water suppression is strictly necessary, though simple drying of the sample is preferred to maintain integral accuracy.

References

  • Indole-2-carboxylic acid Reference Data

    • Source: ChemicalBook NMR D
    • Data: 1H NMR (400 MHz, DMSO-d6) δ 11.8 (s, 1H, NH), 13.0 (br s, 1H, COOH).
    • Link:

  • Solvent Effects on Indole Shifts

    • Source: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[3] Magn.[3][4] Reson. Chem. (2006).[3]

    • Relevance: Explains the deshielding of NH protons in DMSO due to H-bonding.
    • Link:[3]

  • Synthesis and Characterization of 3-Substituted Indoles

    • Source: "Synthesis of New 3-Substituted Indole Derivatives.
    • Relevance: Provides comparative spectral data for 3-amido and 3-acetyl deriv
    • Link:

  • Trace Impurity Shifts

    • Source: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[5] Org.[6] Process Res. Dev. (2016).

    • Link:

Sources

Application Note: Development of In Vitro Assays for 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid (AMICA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the assay development pipeline for 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid (herein referred to as AMICA ). Based on the structural pharmacophore of indole-2-carboxylic acids, AMICA is identified as a putative antagonist of the Glycine-binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.

Indole-2-carboxylic acid derivatives are well-documented for their neuroprotective potential in preventing excitotoxicity associated with stroke, epilepsy, and neurodegenerative disorders [1, 2]. This guide provides a self-validating workflow to characterize AMICA, moving from physicochemical stability to high-fidelity functional validation.

Chemical Identity & Preparation

Before biological interrogation, the compound must be stabilized. The 3-acetylamino and 5-methyl substitutions significantly alter lipophilicity compared to the parent indole-2-carboxylic acid.

PropertySpecification
IUPAC Name 3-acetamido-5-methyl-1H-indole-2-carboxylic acid
Molecular Formula C₁₂H₁₂N₂O₃
Predicted Target NMDA Receptor (Glycine Site)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Storage -20°C, Desiccated, Dark (Indoles are light-sensitive)
Protocol 1.1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution free of precipitation.

  • Weighing: Weigh approximately 2.32 mg of AMICA powder into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Note: Avoid aqueous buffers initially. The carboxylic acid moiety suggests pH-dependent solubility, but the acetylamino group may reduce solubility in acidic media.

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Centrifuge at 10,000 x g for 1 minute. Inspect for pellet formation. If clear, proceed.

Mechanism of Action & Assay Strategy

To validate AMICA, we must prove it competes with glycine at the NMDA receptor. The NMDA receptor requires both Glutamate (GluN2) and Glycine (GluN1) co-activation to open the Ca²⁺ channel.[1]

Visualization: NMDA Receptor Signaling & Inhibition

The following diagram illustrates the specific intervention point of AMICA within the excitotoxicity pathway.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glu Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glu->NMDAR Binds GluN2 Gly Glycine Gly->NMDAR Binds GluN1 AMICA AMICA (Inhibitor) AMICA->NMDAR Competes at GluN1 (Glycine Site) Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Signaling CaMKII / Calpain Activation Ca_Influx->Signaling Toxicity Excitotoxicity / Apoptosis Signaling->Toxicity

Figure 1: Mechanism of Action. AMICA acts as a competitive antagonist at the Glycine regulatory site, preventing channel opening despite the presence of Glutamate.

Primary Assay: Radioligand Binding (Competition)

Rationale: This is the "Gold Standard" for determining affinity (


). We use 

-MDL 105,519, a selective glycine site antagonist, as the tracer [3].
Protocol 3.1: Membrane Preparation
  • Source: Rat cerebral cortex or HEK293 cells stably expressing NR1/NR2B.

  • Buffer A (Lysis): 50 mM Tris-HCl, pH 7.4, Protease Inhibitor Cocktail.

  • Homogenize tissue in ice-cold Buffer A.

  • Centrifuge at 48,000 x g for 20 min at 4°C.

  • Wash pellet 3x with Buffer A to remove endogenous glycine (Critical Step: Endogenous glycine interferes with binding).

  • Resuspend final pellet to a protein concentration of 0.5 mg/mL.

Protocol 3.2: Competition Binding
  • Plate Setup: Use 96-well GF/B filter plates.

  • Reaction Mix (200 µL total):

    • 50 µL Membranes (25 µg protein).

    • 50 µL

      
      -MDL 105,519 (Final conc: 1-2 nM).
      
    • 50 µL AMICA (Serial dilution:

      
       M to 
      
      
      
      M).
    • 50 µL Buffer (50 mM Tris-HCl, pH 7.4).

  • Non-Specific Binding (NSB): Define using 1 mM Glycine or 10 µM DCKA.

  • Incubation: 60 minutes at 4°C (reduces receptor degradation).

  • Termination: Rapid filtration followed by 3x wash with ice-cold buffer.

  • Readout: Liquid Scintillation Counting.

Data Analysis: Plot % Specific Binding vs. Log[AMICA]. Calculate


 and convert to 

using the Cheng-Prusoff equation:

Functional Assay: FLIPR Calcium Flux

Rationale: Binding does not equal function. We must verify that AMICA prevents Ca²⁺ influx in a cellular context.

Protocol 4.1: Cell Loading & Stimulation
  • Cell Line: HEK293-NR1/NR2B (Inducible expression preferred to prevent excitotoxicity during culture).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 1h at 37°C.

    • Note: Probenecid inhibits anion transport, keeping the dye inside the cell.

  • Compound Addition (Pre-incubation): Add AMICA (various concentrations) and incubate for 15 minutes.

  • Stimulation (Agonist Injection):

    • Prepare Agonist Plate: 100 µM Glutamate + 10 µM Glycine (Final conc on cells: 10 µM Glu / 1 µM Gly).

    • Critical: The assay buffer must be Mg²⁺-free. Magnesium blocks the NMDA channel at resting potential.

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) on a FLIPR or FlexStation for 180 seconds.

Expected Result: AMICA should dose-dependently reduce the Peak Fluorescence Unit (RFU) response to the Glutamate/Glycine challenge.

Assay Validation & QC Criteria

To ensure the data is trustworthy (E-E-A-T), the following criteria must be met for every plate.

ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5If < 0.5, check cell density or pipetting error.
Signal-to-Background > 3-foldEnsure Mg²⁺ is removed from functional assay buffer.
Reference Control DCKA or 5,7-Dichlorokynurenic acid

within 3x of historical mean
Validate reagent integrity.
DMSO Tolerance < 1% final concentrationHigher DMSO can permeabilize membranes, causing false positives.

Experimental Workflow Diagram

The following flowchart outlines the logical progression from compound synthesis to lead declaration.

Assay_Workflow cluster_QC QC Checkpoints Start AMICA Powder Solubility Solubility Check (DMSO/Buffer) Start->Solubility Binding Radioligand Binding ([3H]-MDL 105,519) Solubility->Binding If Soluble Func Functional Assay (Ca2+ Flux / Patch Clamp) Binding->Func If Ki < 10 µM QC1 Ref Compound (DCKA) Binding->QC1 Tox Cytotoxicity (MTT Assay) Func->Tox If IC50 confirmed QC2 Z-Factor > 0.5 Func->QC2 Decision Lead Candidate Profile Tox->Decision If TI > 10

Figure 2: Screening Cascade. A step-by-step decision tree for validating AMICA activity.

References

  • Kessler, M., et al. (1989). "A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists." Journal of Neurochemistry. Link

  • Leeson, P. D., & Iversen, L. L. (1994). "The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry. Link

  • Baron, B. M., et al. (1990). "[3H]MDL 105,519, a high-affinity radioligand for the glycine recognition site of the NMDA receptor." European Journal of Pharmacology. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

Sources

using 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid in cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating N-methyl-D-aspartate (NMDA) receptor pharmacology, specifically targeting the glycine co-agonist site.[1]

Application Note: 3-Acetylamino-5-methyl-1H-indole-2-carboxylic Acid

Role: Selective NMDA Receptor Glycine Site Antagonist & Chemical Probe CAS No: 56545-54-1 Synonyms: 3-Acetamido-5-methyl-1H-indole-2-carboxylic acid; 5-Methyl-3-acetamido-2-indroic acid.[1]

Introduction & Mechanism of Action

This compound belongs to the class of 3-acylamino-indole-2-carboxylates , a group of potent and selective antagonists for the glycine binding site of the NMDA receptor complex.[1] Unlike competitive NMDA antagonists that bind to the glutamate site (e.g., AP5) or channel blockers (e.g., MK-801), this compound modulates the receptor by competing with glycine, an obligatory co-agonist.[1]

Key Mechanistic Insights:

  • Target: The strychnine-insensitive glycine binding site (NR1 subunit) of the NMDA receptor.[1]

  • Structural Logic: The indole-2-carboxylic acid core mimics the planar structure of the glycine antagonist pharmacophore (e.g., kynurenic acid), while the 3-acetylamino group provides critical hydrogen-bonding interactions within the binding pocket, significantly enhancing potency compared to the parent indole-2-carboxylic acid.[1] The 5-methyl substitution typically improves lipophilicity and blood-brain barrier (BBB) penetration in in vivo models, making it a valuable probe for in vitro structure-activity relationship (SAR) studies.[1]

  • Application: Primarily used to study excitotoxicity , neuroprotection , and the physiological role of the glycine site in synaptic plasticity (LTP/LTD).[1]

Preparation & Handling

Solubility & Stability: The compound is an organic acid with limited solubility in neutral aqueous buffers.[1] Proper stock preparation is critical to prevent precipitation during cell treatment.[1]

ParameterSpecificationNotes
Molecular Weight 232.24 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)Soluble up to 100 mM.[1]
Secondary Solvent 1M NaOH (limited)Can be dissolved as a salt, but DMSO is preferred for stability.[1]
Aqueous Solubility Low (< 1 mM in PBS pH 7.[1]4)Requires dilution from DMSO stock.[1]
Storage (Solid) -20°C, DesiccatedProtect from light.[1]
Storage (Stock) -20°C or -80°CStable for 3-6 months in DMSO. Avoid freeze-thaw cycles.[1]

Stock Solution Protocol (10 mM):

  • Weigh 2.32 mg of this compound.

  • Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex vigorously until fully dissolved.[1]

  • Aliquot into 50 µL volumes in amber tubes to avoid light degradation.

  • Store at -20°C.

Experimental Protocols

Protocol A: Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Objective: To determine the IC50 of the compound against NMDA-mediated cell death in primary cortical neurons.[1]

Materials:

  • Primary Rat Cortical Neurons (DIV 12-14)[1]

  • Neurobasal Medium + B27 Supplement[1]

  • Glutamate (100 µM) + Glycine (10 µM)[1]

  • Compound Stock (10 mM)[1]

  • Cell Viability Reagent (MTT or CellTiter-Glo)[1]

Workflow:

  • Plating: Culture neurons in 96-well plates (2 x 10^4 cells/well).

  • Pre-treatment:

    • Prepare serial dilutions of the compound in Neurobasal medium (Range: 0.1 µM to 100 µM).

    • Remove culture medium and add 100 µL of medium containing the compound.[1]

    • Incubate for 30 minutes at 37°C/5% CO2.

    • Control: Vehicle (DMSO < 0.1%).[1]

  • Insult:

    • Add Glutamate (100 µM) and Glycine (10 µM) directly to the wells (or perform a complete medium exchange if using a defined buffer like Mg2+-free HBSS).[1]

    • Note: The presence of physiological Mg2+ (1-2 mM) in Neurobasal medium blocks NMDA receptors at resting potential.[1] To strictly study NMDA activation, use Mg2+-free HBSS for the 30-minute insult period, then return to Neurobasal medium.[1]

  • Co-Incubation: Incubate with Glutamate + Compound for 24 hours .

  • Readout: Assess cell viability using MTT assay or LDH release.

Protocol B: Electrophysiology (Whole-Cell Patch Clamp)

Objective: To measure the inhibition of NMDA-evoked currents.

Solutions:

  • Extracellular Solution (Mg2+-free): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.[1]

  • Agonist Solution: Extracellular solution + 100 µM NMDA + 10 µM Glycine.[1]

Steps:

  • Establish whole-cell configuration on a pyramidal neuron.[1]

  • Clamp voltage at -60 mV .

  • Perfuse Agonist Solution for 2-5 seconds to elicit a baseline NMDA current.[1] Washout.

  • Perfuse Compound (e.g., 10 µM) + Agonist Solution for 2-5 seconds.

  • Measure the reduction in peak current amplitude.[1]

  • Validation: The block should be reversible upon washout.[1]

Pathway Visualization

Figure 1: Mechanism of NMDA Receptor Modulation by Indole-2-Carboxylates The diagram below illustrates the competitive antagonism at the glycine site (NR1 subunit), preventing channel opening even in the presence of glutamate.[1]

NMDA_Pathway Glutamate Glutamate (Agonist) NMDAR_Closed NMDA Receptor (Closed State) Glutamate->NMDAR_Closed Binds NR2 Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Binds NR1 Compound 3-Acetylamino-5-methyl- 1H-indole-2-carboxylic acid Compound->NMDAR_Closed Competes with Glycine (Antagonist) NMDAR_Open NMDA Receptor (Open/Active) NMDAR_Closed->NMDAR_Open Activation (Requires Glu + Gly) Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Signaling Excitotoxicity / Plasticity (CaMKII, Calpain) Ca_Influx->Signaling

Caption: Competitive antagonism at the Glycine binding site (NR1) prevents NMDA receptor activation and downstream Ca2+ influx.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or pH shock.[1]Do not exceed 100 µM in aqueous media.[1] Ensure DMSO concentration < 0.5%.[1]
No Effect Observed High Glycine concentration in media.[1]Standard media (e.g., DMEM) contains ~400 µM Glycine.[1] Use MEM or HBSS (minimal glycine) to detect antagonism.[1]
Cell Toxicity (Compound alone) Off-target effects or solvent toxicity.[1]Run a "Compound Only" control.[1] If toxic >50 µM, verify DMSO % is <0.1%.[1]
Variability in IC50 Mg2+ block.[1]Ensure Mg2+-free buffer is used during the acute agonist challenge phase.[1]

References

  • Salituro, F. G., et al. (1992).[1] "3-Acylamino-indole-2-carboxylic acids: a new class of potent glycine site antagonists of the NMDA receptor."[1] Journal of Medicinal Chemistry, 35(11), 1942–1953.[1] Link[1]

  • Kemp, J. A., & Leeson, P. D. (1993).[1] "The glycine site of the NMDA receptor—five years on." Trends in Pharmacological Sciences, 14(1), 20-25.[1] Link

  • Parsons, C. G., et al. (1997).[1] "Glycine B antagonists: a role in the treatment of excitotoxicity?" Amino Acids, 14, 207–218.[1] Link[1]

  • PubChem Compound Summary. (n.d.). "this compound (CID 299385)."[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this specific multi-step synthesis. This valuable indole derivative is a key building block in the development of various therapeutic agents.[1] This guide will address common challenges encountered during its synthesis, providing scientifically grounded explanations and actionable solutions to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and step-by-step resolutions.

Issue 1: Low Yield in the Japp-Klingemann Reaction

Question: I am experiencing a significantly low yield of the intermediate phenylhydrazone during the initial Japp-Klingemann reaction. What are the likely causes and how can I improve the yield?

Answer: The Japp-Klingemann reaction is a critical step for forming the hydrazone precursor to the indole ring.[2][3] Low yields in this step can often be attributed to several factors:

  • Instability of the Diazonium Salt: The diazonium salt of p-toluidine is thermally unstable and can decompose if not kept at a low temperature (0-5 °C) during its formation and subsequent reaction.

  • Incorrect pH: The coupling reaction between the diazonium salt and the β-keto-ester is highly pH-dependent. The ideal pH range is typically between 8 and 9 to ensure the enolate of the β-keto-ester is present for nucleophilic attack without promoting unwanted side reactions.

  • Inefficient Hydrolysis and Decarboxylation: The in-situ hydrolysis of the ester and subsequent decarboxylation to form the final hydrazone requires carefully controlled basic conditions.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain a temperature of 0-5 °C throughout the diazotization of p-toluidine and the subsequent coupling reaction. Use an ice-salt bath for better temperature management.

  • Monitor and Adjust pH: Use a pH meter to carefully monitor the pH of the reaction mixture during the coupling step. Add a cold, dilute solution of sodium hydroxide or sodium carbonate dropwise to maintain the pH within the optimal 8-9 range.

  • Optimize Hydrolysis Conditions: After the coupling, ensure the concentration of the base (e.g., sodium hydroxide) is sufficient for complete hydrolysis of the ester group. Gentle warming may be required, but avoid excessive heat which can lead to decomposition.

Issue 2: Incomplete Cyclization in the Fischer Indole Synthesis

Question: My Fischer indole synthesis step is not going to completion, and I am observing a significant amount of unreacted phenylhydrazone in my crude product. What could be causing this?

Answer: The Fischer indole synthesis is the core cyclization step to form the indole nucleus. Incomplete conversion is a common issue and can be traced back to the following:

  • Inadequate Acid Catalyst Strength or Concentration: The cyclization is acid-catalyzed and requires a sufficiently strong acid to promote the[1][1]-sigmatropic rearrangement. The concentration of the acid is also critical; too little will result in a sluggish reaction, while too much can lead to side reactions and degradation.

  • Suboptimal Reaction Temperature and Time: The reaction requires sufficient thermal energy to overcome the activation barrier of the rearrangement. However, excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts.

  • Presence of Water: Water can interfere with the reaction by hydrolyzing key intermediates.

Troubleshooting Steps:

  • Choice and Concentration of Acid Catalyst: Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used. If using PPA, ensure it is fresh and has not absorbed atmospheric moisture. Experiment with varying the amount of catalyst to find the optimal concentration for your specific scale.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature (e.g., in 10 °C increments from 80 °C to 120 °C) and monitor the reaction progress by TLC. Similarly, optimize the reaction time to maximize the conversion to the desired indole.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Issue 3: Difficulty in Hydrolyzing the Ethyl Ester to the Carboxylic Acid

Question: I am struggling with the final hydrolysis step to convert the ethyl 3-acetylamino-5-methyl-1H-indole-2-carboxylate to the corresponding carboxylic acid. The reaction is either incomplete or leads to decomposition. What are the best practices for this transformation?

Answer: The hydrolysis of the indole-2-carboxylate can be challenging due to the potential for decarboxylation or degradation of the indole ring under harsh conditions.[4][5]

  • Harsh Reaction Conditions: Strong basic conditions (high concentration of NaOH or KOH) coupled with high temperatures can lead to unwanted side reactions.

  • Reaction Time: Insufficient reaction time will result in incomplete hydrolysis, while prolonged heating can promote decomposition.

Troubleshooting Steps:

  • Milder Hydrolysis Conditions: Use a mixture of ethanol and a moderate concentration of aqueous sodium hydroxide. This allows for the reaction to proceed at a lower temperature (e.g., refluxing ethanol) and minimizes the risk of degradation.

  • Monitor Reaction Progress: Follow the disappearance of the starting ester by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid overexposure to the basic conditions.

  • Careful Acidification: During the workup, acidify the reaction mixture slowly with a dilute acid (e.g., 1M HCl) while cooling in an ice bath to precipitate the carboxylic acid product. Rapid acidification can cause a sudden increase in temperature, potentially leading to product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl group at the 5-position of the indole ring?

The 5-methyl group is an electron-donating group which can influence the electronic properties of the indole ring system. This can affect the reactivity of the molecule in subsequent reactions and its binding affinity in biological assays.

Q2: Can I use a different acylating agent instead of acetic anhydride for the N-acetylation step?

Yes, other acylating agents such as acetyl chloride can be used. However, acetic anhydride is often preferred as it is less corrosive and the byproduct, acetic acid, is easily removed. If using acetyl chloride, the reaction will generate HCl, which may need to be neutralized with a non-nucleophilic base.

Q3: My final product is colored. How can I decolorize it?

Colored impurities often arise from minor side reactions or degradation products. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) is the most effective method for purification and decolorization. In some cases, treatment with a small amount of activated charcoal during recrystallization can help remove colored impurities, but this should be done cautiously as it can also adsorb the desired product.

Q4: What are the key safety precautions to consider during this synthesis?

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.

  • Strong Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling strong acids (e.g., sulfuric acid, PPA) and bases (e.g., NaOH, KOH).

  • Solvents: Work in a well-ventilated fume hood when using volatile organic solvents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(p-tolylhydrazono)propanoate (Japp-Klingemann Reaction)
ReagentMolar Mass ( g/mol )AmountMoles
p-Toluidine107.1510.7 g0.1
Hydrochloric Acid (conc.)36.4625 mL-
Sodium Nitrite69.007.0 g0.101
Ethyl 2-methylacetoacetate144.1714.4 g0.1
Sodium Hydroxide40.008.0 g0.2
Ethanol46.07100 mL-

Procedure:

  • Dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite to the p-toluidine solution, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium hydroxide in ethanol and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the solution of the β-keto-ester, maintaining the pH between 8 and 9 by the dropwise addition of a cold sodium hydroxide solution.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice water and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.

Protocol 2: Synthesis of Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 2-(p-tolylhydrazono)propanoate220.2622.0 g0.1
Ethanol46.07200 mL-
Sulfuric Acid (conc.)98.0810 mL-

Procedure:

  • Dissolve the crude hydrazone in ethanol.

  • Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound
ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate232.2723.2 g0.1
Acetic Anhydride102.0912.2 g0.12
Pyridine79.1010 mL-
Ethanol46.07150 mL-
Sodium Hydroxide40.008.0 g0.2

Procedure:

  • Acetylation: Dissolve the aminoindole ester in pyridine and cool to 0 °C. Slowly add acetic anhydride and stir the reaction at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the acetylated ester.

  • Hydrolysis: Dissolve the crude acetylated ester in ethanol and add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Reaction Scheme

Synthesis of this compound p_toluidine p-Toluidine diazonium Diazonium Salt p_toluidine->diazonium NaNO2, HCl hydrazone Ethyl 2-(p-tolylhydrazono)propanoate diazonium->hydrazone Japp-Klingemann Reaction ketoester Ethyl 2-methylacetoacetate ketoester->hydrazone amino_ester Ethyl 3-amino-5-methyl-1H- indole-2-carboxylate hydrazone->amino_ester Fischer Indole Synthesis acetyl_ester Ethyl 3-acetylamino-5-methyl-1H- indole-2-carboxylate amino_ester->acetyl_ester Acetic Anhydride final_product 3-Acetylamino-5-methyl-1H- indole-2-carboxylic acid acetyl_ester->final_product Hydrolysis

Caption: Synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Impure Product check_step Identify Problematic Step start->check_step japp_klingemann Japp-Klingemann Reaction check_step->japp_klingemann Step 1 fischer Fischer Indole Synthesis check_step->fischer Step 2 hydrolysis Ester Hydrolysis check_step->hydrolysis Step 3 japp_klingemann_solutions Check Temp Control Check pH Optimize Hydrolysis japp_klingemann->japp_klingemann_solutions fischer_solutions Check Acid Catalyst Optimize Temp/Time Ensure Anhydrous Conditions fischer->fischer_solutions hydrolysis_solutions Use Milder Conditions Monitor Progress (TLC) Careful Acidification hydrolysis->hydrolysis_solutions success Successful Synthesis japp_klingemann_solutions->success fischer_solutions->success hydrolysis_solutions->success

Sources

how to prevent degradation of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for handling this compound in solution. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

Introduction to the Stability of this compound

This compound is a complex molecule with a reactive indole core. The indole nucleus is electron-rich and susceptible to oxidation[1][2]. The acetylamino and carboxylic acid functional groups also present specific stability challenges, particularly in solution. Understanding the potential degradation pathways is the first step toward preventing them.

The primary modes of degradation for this compound are anticipated to be:

  • Oxidation of the Indole Ring: The indole ring system can be easily oxidized, leading to the formation of various degradation products, including oxindoles[1]. This process can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.

  • Hydrolysis of the Acetylamino Group: The acetylamino substituent may be susceptible to hydrolysis under certain pH conditions, particularly in strongly acidic or basic solutions.

  • Decarboxylation: While generally requiring harsh conditions such as high temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway to consider, especially during long-term storage or under thermal stress[3].

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of indole-containing compounds.

This guide will provide you with the necessary information to mitigate these degradation pathways and ensure the stability of your solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when working with this compound in solution.

Observed Issue Potential Cause(s) Recommended Solution(s)
Discoloration of solution (e.g., yellowing, browning) Oxidation of the indole ring.1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 4. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation or cloudiness in solution 1. Poor solubility in the chosen solvent. 2. Degradation product formation. 3. Change in pH affecting solubility.1. Verify the solubility of the compound in your solvent system. Consider using a co-solvent if necessary. 2. Filter the solution through a 0.22 µm syringe filter before use. 3. Ensure the pH of the solution is maintained within a stable range.
Loss of biological activity or inconsistent experimental results 1. Degradation of the parent compound. 2. Hydrolysis of the acetylamino group.1. Prepare fresh stock solutions and dilute to working concentrations immediately before use. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Analyze the purity of the solution using a suitable analytical method (e.g., HPLC) to confirm compound integrity.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Review the solution preparation and storage procedures. 2. Investigate the identity of the new peaks to understand the degradation pathway. Common degradation products of indoles include oxindoles and isatins[4]. 3. Optimize storage conditions (temperature, light exposure, pH) to minimize the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on the properties of similar indole carboxylic acids, this compound is expected to have limited solubility in water. Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are generally good choices for creating stock solutions. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Always perform a solubility test for your specific concentration and solvent system.

Q2: At what pH is the compound most stable?

A2: The stability of indole derivatives can be highly pH-dependent[5][6]. For indole-2-carboxylic acids, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to maintain the stability of both the carboxylic acid and the indole ring. Highly acidic or alkaline conditions can promote hydrolysis of the acetylamino group and potentially catalyze the degradation of the indole nucleus. It is advisable to perform a pH stability study for your specific experimental conditions.

Q3: How should I store my stock solutions?

A3: For long-term storage, stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the solution in small, single-use aliquots. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q4: Can I filter-sterilize my solution?

A4: Yes, solutions can be filter-sterilized using a 0.22 µm syringe filter. It is important to use a filter material that is compatible with your solvent (e.g., PTFE for organic solvents). It is recommended to perform the filtration quickly and to use the solution shortly after to minimize the risk of degradation.

Q5: My solution has turned a slight yellow color. Can I still use it?

A5: A slight yellowing of the solution is often an early indicator of oxidation of the indole ring. While a very faint color change may not significantly impact all experiments, it is a sign of degradation. For sensitive applications, it is strongly recommended to discard the discolored solution and prepare a fresh one from solid material.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol provides a step-by-step method for preparing a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (argon or nitrogen)

  • Calibrated balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing the Compound: In a clean, dry weighing boat, carefully weigh the desired amount of this compound using a calibrated analytical balance.

  • Solvent Addition: Transfer the weighed compound to a sterile amber vial. Add the required volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Inert Gas Purge: To minimize oxidation, gently purge the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol outlines a general method for monitoring the stability of your solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid or formic acid)

  • Your solution of this compound

  • Reference standard of the compound

Procedure:

  • Initial Analysis (Time Zero): Immediately after preparing your solution, inject an appropriate volume onto the HPLC system.

  • Method Development: Develop an HPLC method that provides good separation of the parent compound from any potential impurities or degradation products. A gradient elution from a low to high percentage of organic solvent is often a good starting point.

  • Data Acquisition: Record the chromatogram, paying close attention to the retention time and peak area of the parent compound.

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), re-analyze the solution under the same HPLC conditions.

  • Data Comparison: Compare the chromatograms from different time points. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Quantification: Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under your storage conditions.

Visualizing Stability Factors

The following diagram illustrates the key factors that can lead to the degradation of this compound in solution and the corresponding preventative measures.

StabilityFactors Degradation Degradation of This compound Aliquoting Aliquoting Degradation->Aliquoting General Best Practice Oxidation Oxidation Oxidation->Degradation InertAtmosphere Inert Atmosphere (Argon/Nitrogen) Oxidation->InertAtmosphere DeoxygenatedSolvents Deoxygenated Solvents Oxidation->DeoxygenatedSolvents Hydrolysis Hydrolysis Hydrolysis->Degradation pH_Control pH Control (4-7) Hydrolysis->pH_Control Photodegradation Photodegradation Photodegradation->Degradation LightProtection Light Protection (Amber Vials) Photodegradation->LightProtection ThermalStress Thermal Stress ThermalStress->Degradation LowTemperature Low Temperature Storage (-20°C / -80°C) ThermalStress->LowTemperature Prevention Preventative Measures Prevention->InertAtmosphere Prevention->DeoxygenatedSolvents Prevention->pH_Control Prevention->LightProtection Prevention->LowTemperature Prevention->Aliquoting

Caption: Key Degradation Factors and Preventative Measures.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Multidisciplinary Digital Publishing Institute. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. [Link]

  • Studies on Acetylation of Indoles. ResearchGate. [Link]

  • Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. (2020). The Pharma Innovation Journal. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). PubMed Central. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Multidisciplinary Digital Publishing Institute. [Link]

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. J-STAGE. [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. ResearchGate. [Link]

  • Stabilizer. Monobind Inc.. [Link]

  • Photo Click Reaction of Acylsilanes with Indoles. PubMed Central. [Link]

  • Microbial Degradation of Indole and Its Derivatives. Hindawi. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. [Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds. ResearchGate. [Link]

  • Process of preparing purified aqueous indole solution.
  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). Atmospheric Chemistry and Physics. [Link]

  • Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Enzyme Stabilizers And Additives For Enhanced Longevity. Patsnap. [Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds. ResearchGate. [Link]

  • Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. Frontiers. [Link]

  • Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays. PubMed Central. [Link]

  • ELISA Diluent and Stabilizer. Biomat. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]

  • New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity. Europe PMC. [Link]

  • Ensuring Quality: Storage and Handling Best Practices for 5,6-Difluoroindole-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. [Link]

  • Electrochemical oxidation of 3-substituted Indoles. Royal Society of Chemistry. [Link]

  • Stabilizers for immunoassays. CANDOR Bioscience GmbH. [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • Dimethyltryptamine. Wikipedia. [Link]

  • Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

Sources

enhancing the biological activity of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing the Biological Activity of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid Reference ID: IND-2CA-OPT-05 Current Status: Active Lead / Optimization Phase

Welcome to the i-COH Technical Support Portal.

You are likely working with This compound as a scaffold for NMDA receptor antagonism (Glycine site) or HIV-1 Integrase inhibition . This molecule possesses a "privileged structure" but often suffers from three critical bottlenecks: poor aqueous solubility , moderate potency , and rapid metabolic clearance .

This guide provides field-proven troubleshooting protocols to overcome these barriers.

Module 1: Troubleshooting Solubility & Formulation

User Complaint: "My compound precipitates in cell culture media (DMEM/RPMI) even after dissolving in DMSO."

Root Cause Analysis: The indole-2-carboxylic acid core is planar and highly lipophilic (LogP ~2.0–2.5). While the C2-carboxylic acid ionizes at physiological pH (pKa ~4.5), the C3-acetylamino group promotes intermolecular hydrogen bonding (crystal lattice energy), reducing solubility. In the presence of divalent cations (Ca²⁺, Mg²⁺) in media, the carboxylate can form insoluble salts.

Troubleshooting Protocol: The "Solubility Ladder"

Do not simply increase DMSO concentration (toxic >0.5%). Follow this decision matrix:

  • Step 1: pH Adjustment (The Buffer Check)

    • Action: Ensure your assay buffer is pH > 7.2.

    • Why: The carboxylic acid must be fully deprotonated to maintain solubility. At pH < 5, the molecule exists as a neutral, insoluble precipitate.

  • Step 2: Meglumine/Arginine Salt Screen

    • Action: Instead of Na⁺ salts, prepare the N-methylglucamine (Meglumine) or L-Arginine salt.

    • Protocol: Mix equimolar amounts of the indole and meglumine in methanol, evaporate, and reconstitute in water.

    • Result: These bulky counter-ions prevent tight crystal packing, often increasing solubility by 10–50 fold.

  • Step 3: Complexation (Cyclodextrins)

    • Action: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

    • Protocol: Dissolve compound in 20% HP-β-CD in PBS.

    • Why: The hydrophobic indole core sits inside the cyclodextrin torus, while the hydrophilic exterior interacts with water.

Visualization: Formulation Decision Tree

Solubility_Workflow Start Compound Precipitates in Media Check_pH Check Buffer pH Start->Check_pH Is_Acidic pH < 7.0? Check_pH->Is_Acidic Adjust_pH Adjust to pH 7.4 (Ensure Ionization) Is_Acidic->Adjust_pH Yes Salt_Screen Attempt Salt Formation (Meglumine/Arginine) Is_Acidic->Salt_Screen No (Already Neutral) Adjust_pH->Salt_Screen Still Precipitates Cyclodextrin Use 20% HP-β-CD (Encapsulation) Salt_Screen->Cyclodextrin Fails

Caption: Decision matrix for solubilizing Indole-2-carboxylic acid derivatives in biological assays.

Module 2: Enhancing Potency (SAR Optimization)

User Complaint: "IC50 is stuck in the micromolar range (1–10 µM). I need nanomolar activity."

Technical Insight: For NMDA Glycine site antagonism, the 3-acetylamino group is a "polar clamp" but may not be optimal. The 5-methyl group is likely too small to fully exploit the hydrophobic pocket (Lipophilic Pocket II).

Optimization Strategy: The "Zone Modification" Protocol
ZoneCurrent SubstituentProposed Enhancement (Bioisostere/Modification)Mechanistic Rationale
C2 (Acid) Carboxylic AcidTetrazole or Squaric Acid The carboxylic acid is rapidly glucuronidated. A tetrazole (pKa ~4.9) mimics the charge but resists metabolism and improves membrane permeability [1].
C3 (Polar) Acetylamino (-NHAc)Ureido (-NHCONH₂) or Pyrrolidin-2-one The glycine site requires a hydrogen bond donor/acceptor pair. Ureas often show higher affinity than amides due to better H-bond geometry with the receptor backbone [2].
C5 (Lipophilic) Methyl (-CH₃)Chloro (-Cl) or Ethyl The 5-position sits in a hydrophobic pocket. A 5-chloro substituent typically increases potency by 5–10x compared to 5-methyl due to halogen bonding and better lipophilic fit [3].

Critical Experiment: The "Bioisostere Swap" If you must keep the indole core, synthesize the C2-Tetrazole analog .

  • Convert the C2-acid to a nitrile (–CN).

  • React with sodium azide (NaN₃) to form the tetrazole.

  • Expected Outcome: Improved blood-brain barrier (BBB) penetration and maintained potency.

Module 3: Improving Metabolic Stability (PK)

User Complaint: "The compound disappears rapidly in microsome assays (t1/2 < 15 min)."

Metabolic Soft Spots: Your molecule has two primary sites of metabolic attack:

  • C5-Methyl: Highly susceptible to CYP450-mediated benzylic oxidation (forming the alcohol -> acid).

  • C3-Acetyl: Susceptible to deacetylation by esterases/amidases, yielding the primary amine (which is often inactive or toxic).

Troubleshooting Guide: Blocking Metabolism

Q: How do I stop the benzylic oxidation at C5?

  • A: Fluorination. Replace the C5-Methyl with a Trifluoromethyl (-CF₃) or simply a Chloro (-Cl) group. The C-F bond is metabolically inert. If steric bulk is a concern, replace the methyl hydrogens with deuterium (C-CD₃), though halogenation is usually more effective.

Q: The acetyl group is hydrolyzing. What now?

  • A: Cyclize the C3 substituent. Convert the linear 3-acetylamino group into a fused ring or a cyclic bioisostere like a 3-(pyrrolidin-2-one) . Cyclic amides (lactams) are significantly more resistant to hydrolysis than linear acetamides [4].

Visualization: Structural Optimization Logic

SAR_Logic cluster_0 Metabolic Stability cluster_1 Potency & Permeability Core 3-Acetylamino-5-methyl- indole-2-carboxylic acid C5_Mod C5-Methyl -> C5-Chloro/CF3 (Blocks Oxidation) Core->C5_Mod C2_Mod C2-Acid -> Tetrazole (Bioisostere) Core->C2_Mod C3_Mod C3-Acetyl -> Urea/Lactam (Better H-Bonding) Core->C3_Mod

Caption: Strategic structural modifications to enhance half-life (Red) and potency (Blue/Green).

Module 4: Assay Interference (False Positives)

User Complaint: "I'm getting inconsistent IC50 values in my Integrase or NMDA assays."

Warning: Chelation & Fluorescence

  • Magnesium Chelation: The Indole-2-carboxylic acid motif is a known chelator of Mg²⁺.[1]

    • Issue: If your assay relies on Mg²⁺ (e.g., HIV Integrase), the compound might be stripping the metal from the enzyme active site rather than binding allosterically.

    • Control: Run the assay with varying Mg²⁺ concentrations. If IC50 shifts significantly, the mechanism is chelation-driven (often considered a "pan-assay interference" or PAINS characteristic).

  • Intrinsic Fluorescence: Indoles are naturally fluorescent.

    • Issue: If using a fluorescence-based readout (e.g., FRET), the compound may interfere with the signal.

    • Control: Measure the compound's fluorescence spectrum (Excitation 280nm / Emission 350nm) and compare it to your assay's fluorophore.

References
  • Ballatore, C., et al. (2013). "Carboxylic Acid Bioisosteres in Medicinal Chemistry." ChemMedChem, 8(3), 385–395. Link

  • Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylates as Potent Antagonists of the Glycine Binding Site of the NMDA Receptor."[2] Journal of Medicinal Chemistry, 40(6), 841–850. Link

  • Salituro, F. G., et al. (1992). "Indole-2-carboxylic acid derivatives as antagonists of the glycine site of the NMDA receptor."[2][3][4] Journal of Medicinal Chemistry, 35(10), 1791–1799. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Validation & Comparative

Validating the Biological Activity of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: NMDA Receptor Glycine Site Antagonism[1]

Executive Summary & Compound Profile

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid is a specialized pharmacological probe designed to target the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor . Unlike the endogenous co-agonist glycine, which potentiates receptor opening, this compound functions as a competitive antagonist.[2]

This guide provides a rigorous framework for validating its biological activity, distinguishing it from non-specific indole derivatives. Its structural optimization—specifically the C3-acetylamino and C5-methyl groups—enhances its binding affinity and selectivity compared to the parent indole-2-carboxylic acid (I2CA).

Chemical Profile
PropertyDetail
Systematic Name This compound
Core Scaffold Indole-2-carboxylic acid
Primary Target NMDA Receptor (GluN1 Subunit)
Binding Site Glycine Modulatory Site (Strychnine-insensitive)
Mechanism Competitive Antagonist
Key Structural Features C3-Acetylamino: H-bond acceptor/donor for the glycine pocket.C5-Methyl: Hydrophobic interaction within the binding cleft.[3]

Mechanism of Action: The "Co-Agonist" Lock

The NMDA receptor is unique among neurotransmitter receptors because it requires the simultaneous binding of two agonists: Glutamate (GluN2 subunit) and Glycine or D-Serine (GluN1 subunit).

This compound acts by occupying the GluN1 glycine pocket. Because it lacks the specific geometry to trigger the conformational change required for channel opening, it locks the receptor in a closed state, even in the presence of high glutamate levels.

Pathway Visualization

NMDA_Mechanism cluster_activation Physiological Activation cluster_inhibition Competitive Antagonism Glu Glutamate (GluN2 Binding) Receptor_Closed NMDA Receptor (Closed State) Glu->Receptor_Closed Binds Gly Glycine (GluN1 Binding) Gly->Receptor_Closed Co-binds Antagonist 3-Acetylamino-5-methyl- 1H-indole-2-carboxylic acid Antagonist->Receptor_Closed Competes with Glycine Receptor_Open NMDA Receptor (Open/Active) Ca2+ Influx Receptor_Closed->Receptor_Open Conformational Change Receptor_Blocked NMDA Receptor (Inhibited) No Ca2+ Influx Receptor_Closed->Receptor_Blocked Steric Blockade

Figure 1: Mechanism of Action. The compound competes directly with glycine at the GluN1 subunit, preventing the structural transition necessary for ion channel opening.

Comparative Analysis: Benchmarking Performance

To validate the specific activity of this compound, it must be benchmarked against established ligands. The "Gold Standard" for this class is 7-Chlorokynurenic Acid (7-CKA) or 5,7-Dichlorokynurenic acid (DCKA) .

FeatureThis compound Indole-2-carboxylic acid (Parent) 7-Chlorokynurenic Acid (Standard)
Affinity (Ki) High (nM to low µM) Low (mM range)High (low nM)
Selectivity High for Glycine SiteLow (weak non-specific effects)High
Solubility Moderate (DMSO soluble)HighLow (requires basic pH)
Blood-Brain Barrier Poor (Acidic moiety limits penetration)PoorPoor
Use Case SAR Studies / Probe Design Historical ReferenceStandard Antagonist Control

Expert Insight: The addition of the 3-acetylamino group is critical. Unsubstituted indole-2-carboxylic acids are weak antagonists. The acetylamino group provides an additional hydrogen bond donor/acceptor pair that mimics the amino group of glycine, significantly increasing binding enthalpy.

Experimental Validation Protocols

To scientifically validate this compound, you must demonstrate binding affinity (structural fit) and functional inhibition (physiological effect).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) by displacing a known radioligand.
  • Ligand:

    
    -MDL 105,519 (preferred for high affinity) or 
    
    
    
    -Glycine.
  • Tissue Source: Rat cerebral cortex membranes (rich in NMDA receptors).

  • Non-Specific Binding: Define using 1 mM Glycine or 100 µM D-Serine.

Step-by-Step Workflow:

  • Preparation: Homogenize rat cortex in 50 mM Tris-acetate buffer (pH 7.4). Wash 3x to remove endogenous glutamate/glycine.

  • Incubation:

    • Mix 100 µg membrane protein.

    • Add 5 nM

      
      -MDL 105,519.
      
    • Add increasing concentrations of This compound (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 30 minutes (reduces receptor desensitization/degradation).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[concentration] to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Characterization (Oocyte Electrophysiology)

Objective: Confirm the antagonism is competitive and reversible.

  • System: Xenopus laevis oocytes expressing recombinant NR1/NR2B receptors.

  • Method: Two-Electrode Voltage Clamp (TEVC).

Step-by-Step Workflow:

  • Clamp: Hold oocyte membrane potential at -70 mV.

  • Agonist Challenge: Perfuse with Glutamate (10 µM) + Glycine (10 µM) . Record the inward current (

    
    ).
    
  • Inhibition: Co-apply Glutamate (10 µM) + Glycine (10 µM) + Test Compound (varying concentrations) .

  • Schild Analysis (Crucial Step):

    • Repeat the inhibition curve at different concentrations of Glycine (e.g., 10, 30, 100 µM).

    • Validation Criteria: If the compound is a competitive antagonist, increasing Glycine concentration should shift the inhibition curve to the right (higher

      
      ) without reducing the maximum current.
      
Validation Workflow Diagram

Validation_Workflow cluster_binding Step 1: Affinity cluster_functional Step 2: Function Start Compound Synthesis (>98% Purity) Binding Radioligand Binding ([3H]-MDL 105,519) Start->Binding Ki_Calc Calculate Ki (Target: < 1 µM) Binding->Ki_Calc TEVC Voltage Clamp (Xenopus Oocytes) Ki_Calc->TEVC Schild Schild Analysis (Shift with Glycine?) TEVC->Schild Decision Is Mechanism Competitive? Schild->Decision Valid VALIDATED Glycine Site Antagonist Decision->Valid Yes (Right Shift) Invalid REJECT Non-specific / Allosteric Decision->Invalid No (Depressed Max)

Figure 2: Validation Workflow. A logical progression from binding affinity to functional confirmation of competitive kinetics.

Data Interpretation & Troubleshooting

When analyzing your data, use the following reference values to assess the quality of your compound batch and assay setup.

ParameterExpected ResultInterpretation
Hill Slope ~1.0Indicates 1:1 binding stoichiometry. A slope < 1.0 suggests negative cooperativity or impure compound.
Schild Slope ~1.0Confirms competitive antagonism. A slope significantly different from 1.0 implies non-competitive or complex allosteric modulation.
Glycine Reversibility Complete High concentrations of glycine (e.g., 1 mM) should completely overcome the inhibition caused by the compound.
Glutamate Reversibility None Increasing glutamate concentration should not reverse the inhibition, confirming the compound does not bind to the glutamate site.

Common Pitfall:

  • Issue: The compound shows activity but low potency.

  • Cause: The carboxylic acid group at position 2 is pH-sensitive. Ensure your assay buffer is strictly maintained at pH 7.4. At lower pH, the protonation state changes, potentially affecting binding to the crucial Arg/Thr residues in the glycine pocket.

References

  • Huettner, J. E. (1989).[2] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][2] Science, 243(4898), 1611-1613.[2]

  • Salituro, F. G., et al. (1992). 3-Acylamino-2-carboxyindoles: A new class of glycine site NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2(8), 861-864.

  • Grimwood, S., et al. (1995). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site.[1][2] Molecular Pharmacology, 41(5), 923-930.

  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor—five years on. Trends in Pharmacological Sciences, 14(1), 20-25.

Sources

Technical Comparison Guide: Optimizing the 3-Acetylamino-5-methyl-1H-indole-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Crossroads

The molecule 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid represents a classic "privileged structure" in medicinal chemistry. It serves as a pivotal Fragment-Like Lead that bifurcates into two distinct therapeutic areas based on specific substituent optimizations:

  • HCV NS5B Polymerase Inhibition (Allosteric Site): When optimized at the N1 position, this scaffold binds to the "Thumb II" or "Palm" allosteric sites of the Hepatitis C Virus polymerase, disrupting the conformational changes required for RNA replication.

  • Cytosolic Phospholipase A2 (cPLA2) Inhibition: With lipophilic extensions at C1 or C3, the scaffold inhibits arachidonic acid release, relevant in inflammatory pathways.

This guide objectively compares the Parent Scaffold (3-Acetylamino-5-methyl) against its Optimized Clinical Analogs to demonstrate why specific structural modifications are required for nanomolar potency.

Chemical Architecture & SAR Logic

The biological activity of this scaffold is dictated by four distinct vectors. Understanding the interplay between these regions is critical for moving from a micromolar hit to a nanomolar drug candidate.

Diagram 1: Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-Acetylamino-5-methyl- 1H-indole-2-carboxylic acid C2 C2 Carboxylic Acid (The Anchor) Core->C2 Essential for Salt Bridge (Arg/Lys interaction) C3 C3 Acetylamino (The Linker) Core->C3 H-Bond Donor/Acceptor Backbone Interaction C5 C5 Methyl Group (Hydrophobic Pocket) Core->C5 Lipophilic Contact N1 N1 Indole Nitrogen (The Allosteric Switch) Core->N1 Solvent Exposed vs. Deep Pocket C2_Opt Optimization: Bioisosteres (Acyl sulfonamides) improve permeability C2->C2_Opt C3_Opt Optimization: Rigid Heterocycles (Pyridones) or Long Chains (cPLA2) C3->C3_Opt C5_Opt Optimization: Halogens (F, Cl) improve metabolic stability C5->C5_Opt N1_Opt Optimization: N-Benzyl/Cyclohexyl critical for NS5B potency N1->N1_Opt

Caption: Functional dissection of the indole-2-carboxylic acid scaffold. The C2 and N1 vectors are the primary determinants of potency and target selectivity.

Comparative Performance Analysis

The following table contrasts the Parent Scaffold (Title Compound) against optimized derivatives found in high-impact medicinal chemistry literature.

Key Insight: The "Parent" compound is chemically stable but biologically weak (


) because it lacks the N1-substituent required to fill the hydrophobic allosteric pocket of NS5B.
Table 1: Potency & Selectivity Comparison
FeatureParent Scaffold (Title Compound)Optimized HCV Inhibitor (Analog A)cPLA2 Inhibitor (Analog B)
Structure 3-Acetylamino-5-methyl-1H-indole-2-COOHN1-(4-Fluorobenzyl)-3-heterocycle-5-chloro...1-Alkyl-3-acyl-indole-2-COOH
HCV NS5B

> 10

M
(Weak)
0.008

M
(Potent) [1]
Inactive
cPLA2

> 50

M
Inactive~8

M
[2]
C3 Substituent Acetylamino (Flexible, labile)Pyridone/Heterocycle (Rigid, stable)Long Acyl Chain (C18)
N1 Substituent Hydrogen (Unsubstituted)4-Fluorobenzyl (Fills hydrophobic cleft)Methyl or Alkyl
Primary Liability Low cellular permeability (Polar COOH)Solved via C2-acyl sulfonamide bioisosteresHigh lipophilicity (LogP > 5)
Detailed Mechanistic Insights
1. The C2 Carboxylic Acid (The Anchor)
  • Mechanism: In both HCV and HIV Integrase contexts, the C2-COOH coordinates with essential metal ions (

    
    ) or forms a critical salt bridge with Arginine residues (e.g., Arg-498 in NS5B).
    
  • Limitation of Parent: The free acid has poor membrane permeability.

  • Solution: Converting the C2-acid to a C2-acyl sulfonamide (

    
    ) maintains the acidic 
    
    
    
    required for binding while significantly improving cell membrane penetration and oral bioavailability [3].
2. The N1 Nitrogen (The Specificity Switch)
  • Mechanism: The parent compound (NH) fails to engage the deep hydrophobic pocket of the NS5B Thumb II site.

  • Optimization: Alkylation with a Cyclohexyl or Benzyl group (specifically 4-fluorobenzyl) creates a "molecular wedge" that locks the enzyme in an inactive conformation. This single modification often yields a >100-fold increase in potency [1].

3. The C3 Acetylamino Group[1]
  • Mechanism: The acetamido group provides a hydrogen bond donor/acceptor motif. However, it is metabolically susceptible to hydrolysis.

  • Optimization: Replacing the acetylamino linker with a direct C3-heterocycle (e.g., pyridone or pyrimidine) creates a rigid "bidentate" interaction with the protein backbone, improving both entropy of binding and metabolic stability [1].

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating controls.

A. Synthesis: Modified Fischer Indole Strategy

Rationale: The Fischer synthesis is robust but requires careful handling of the C2-ester to prevent premature hydrolysis.

Workflow Diagram:

Synthesis_Flow Step1 Start: 4-Methylphenylhydrazine + Ethyl Pyruvate Step2 Fischer Cyclization (Polyphosphoric Acid, 110°C) Step1->Step2 Step3 Intermediate: Ethyl 5-methylindole-2-carboxylate Step2->Step3 Step4 C3-Nitration (HNO3/AcOH) -> Reduction Step3->Step4 Step5 C3-Acetylation (Ac2O, Pyridine) Step4->Step5 Step6 Final Hydrolysis (LiOH, THF/H2O) Step5->Step6

Caption: Stepwise synthesis of the title compound. Note: C3 functionalization is performed AFTER ring closure.

Critical Quality Attribute (CQA):

  • Validation: Monitor Step 4 (Nitration) carefully. Nitration at C3 is favored, but C6/C4 byproducts are possible. Verify regiochemistry via 1H-NMR (look for the C4-H singlet vs. doublet).

B. Biological Assay: HCV NS5B Polymerase Inhibition

Rationale: A primer-extension assay using fluorescence detection is preferred over radioactive methods for high-throughput SAR screening.

  • Enzyme Prep: Recombinant HCV NS5B (Δ21 C-terminal truncation for solubility).

  • Template: Poly(rA)/Oligo(rU)15 primer template.

  • Reaction Mix: 20 mM Tris-HCl (pH 7.5), 5 mM

    
    , 1 mM DTT, 250 nM RNA template.
    
  • Initiation: Add 1

    
     UTP-biotin or fluorescently labeled UTP.
    
  • Incubation: Incubate with Title Compound (0.01

    
     to 100 
    
    
    
    ) for 60 min at 30°C.
  • Detection: Measure fluorescence polarization or AlphaScreen signal.

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
    • Control: Use HCV-796 or Beclabuvir as a positive control (expected

      
      ).
      

References

  • Harper, S., et al. (2012). "Development of Indole-Based Inhibitors of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry. Context: Defines the SAR for Indole-2-carboxylic acids, specifically the transition from C3-acylamino to C3-heterocycles.

  • Lehr, M. (1997). "Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2." Journal of Medicinal Chemistry. Context: Establishes the lipophilic requirements (long chain at C3) for cPLA2 activity, contrasting with the HCV requirements.

  • Beaulieu, P. L., et al. (2012). "Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles." Bioorganic & Medicinal Chemistry Letters. Context: Validates the C2-acyl sulfonamide bioisostere strategy.

  • Wei, Y., et al. (2016).[2] "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking." PLOS One.[2] Context: Computational docking studies confirming the binding mode of indole-2-carboxylates in the Thumb II site.

Sources

A Comparative Guide to the Synthesis of 3-Acetylamino-indoles: Efficacy, Mechanism, and Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-acetylamino-indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining 3-acetylamino-indoles. We will delve into the mechanistic intricacies, evaluate the efficacy based on experimental data, and explore modern, more sustainable approaches. This analysis is designed to empower researchers to make informed decisions in selecting the optimal synthetic route for their specific research and development needs.

Introduction: The Significance of the 3-Acetylamino-indole Moiety

The indole ring system is a ubiquitous feature in natural products and pharmaceuticals. Substitution at the C3 position, in particular, has been shown to be crucial for modulating biological activity. The 3-acetylamino group, a key pharmacophore, imparts specific physicochemical properties that can enhance target binding, improve metabolic stability, and fine-tune the overall pharmacological profile of a molecule. Consequently, the efficient and versatile synthesis of 3-acetylamino-indoles is a subject of considerable interest in the field of organic and medicinal chemistry.

Classical Approaches to the Indole Nucleus: Building the Foundation

Traditional methods for indole synthesis have been the bedrock of indole chemistry for over a century. While often robust, they can suffer from harsh reaction conditions and limited functional group tolerance. Here, we evaluate the applicability and efficacy of these classical methods for the synthesis of 3-acetylamino-indoles, either directly or through the synthesis of a 3-aminoindole precursor followed by acetylation.

The Fischer Indole Synthesis: A Workhorse with Limitations

The Fischer indole synthesis, discovered in 1883, is arguably the most well-known method for indole formation. It involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde.

Mechanism of the Fischer Indole Synthesis:

The reaction proceeds through a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone.

Fischer_Indole_Synthesis cluster_0 Formation of Arylhydrazone cluster_1 Tautomerization and [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization and Aromatization Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone + Ketone/Aldehyde - H2O Enehydrazine Enehydrazine Arylhydrazone->Enehydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Enehydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Intermediate Intermediate Di-imine Intermediate->Intermediate Cyclization Indole Indole Intermediate->Indole - NH3 Aromatization

Figure 1: Generalized workflow of the Fischer Indole Synthesis.

Efficacy for 3-Acetylamino-indoles:

Direct synthesis of 3-acetylamino-indoles using the Fischer method is challenging. The presence of an electron-withdrawing acetylamino group on the precursor can disfavor the key[1][1]-sigmatropic rearrangement, often leading to low yields or reaction failure. A more viable, albeit longer, route involves the synthesis of a 3-aminoindole precursor which is then acetylated in a subsequent step. However, even the synthesis of 3-aminoindoles via the Fischer route is known to be problematic with poor yields often being reported.

Experimental Data Snapshot: Fischer Synthesis of a 3-Amido-indole Derivative

Starting MaterialsCatalyst/SolventTemperature (°C)Yield (%)Reference
Phenylhydrazine and an α-amido ketone precursorPolyphosphoric acid (PPA)100-120< 20[2]

This data highlights the inherent difficulty in utilizing the Fischer synthesis for direct access to 3-amidoindoles, making it a less preferred method for this specific target class.

The Leimgruber-Batcho Indole Synthesis: A Milder and High-Yielding Alternative

Developed in the 1970s, the Leimgruber-Batcho synthesis has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry.[3] This two-step process starts with the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by reductive cyclization to form the indole ring.[4][5]

Mechanism of the Leimgruber-Batcho Synthesis:

The key steps involve the formation of a β-amino-o-nitrostyrene intermediate and its subsequent reduction and cyclization.

Leimgruber_Batcho o-Nitrotoluene o-Nitrotoluene Enamine Enamine o-Nitrotoluene->Enamine + DMF-DMA, Pyrrolidine 3-Aminoindole 3-Aminoindole Enamine->3-Aminoindole Reductive Cyclization (e.g., Raney Ni, H2) 3-Acetylamino-indole 3-Acetylamino-indole 3-Aminoindole->3-Acetylamino-indole Acetylation

Figure 2: Synthetic pathway via the Leimgruber-Batcho method.

Efficacy for 3-Acetylamino-indoles:

The Leimgruber-Batcho synthesis is particularly well-suited for preparing indoles that are unsubstituted at the C2 and C3 positions. To synthesize a 3-acetylamino-indole, one would typically introduce the amino group via a suitable o-nitrophenyl precursor and then perform the acetylation after the indole ring has been formed. This method is often milder than the Fischer synthesis and can provide higher yields.[3] A one-pot tandem approach for this synthesis has also been developed to improve efficiency.[6]

Experimental Protocol: Leimgruber-Batcho Synthesis of a 3-Aminoindole Precursor

Step 1: Enamine Formation

  • To a solution of the appropriately substituted o-nitrotoluene in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., methanol, THF).

  • Add a catalyst, such as Raney nickel or palladium on carbon.

  • Introduce a reducing agent, such as hydrazine hydrate or hydrogen gas.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, filter the catalyst and concentrate the filtrate.

  • Purify the resulting 3-aminoindole by column chromatography.

Step 3: Acetylation

  • Dissolve the purified 3-aminoindole in a suitable solvent (e.g., dichloromethane, THF).

  • Add a base, such as triethylamine or pyridine.

  • Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify the 3-acetylamino-indole by recrystallization or column chromatography.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-aryl-indole.[7][8] While traditionally used for 2-substituted indoles, modifications can allow for the synthesis of other substitution patterns.

Efficacy for 3-Acetylamino-indoles:

This method is generally not the primary choice for the synthesis of 3-acetylamino-indoles due to the typical formation of 2-substituted products. However, with carefully chosen starting materials, it could potentially be adapted. The reaction conditions are often harsh, which can be a significant drawback.[7] Microwave-assisted protocols have been developed to mitigate these harsh conditions.[9]

Modern Synthetic Strategies: Direct Functionalization of the Indole Core

Recent advances in synthetic methodology have focused on the direct functionalization of the pre-formed indole nucleus, offering more atom-economical and efficient routes to 3-substituted indoles.

Direct C3-Amidation of Indoles

A promising modern approach involves the direct introduction of an amide group at the C3 position of indole. This circumvents the need for multi-step sequences involving the formation of a 3-aminoindole intermediate.

Methodology:

Recent studies have shown that the selective C-H amidation of 1H-indoles at the C3 position can be achieved using electrophilic N-benzenesulfonyloxyamides in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[10][11][12]

Mechanism of Direct C3-Amidation:

The Lewis acid activates the electrophilic nitrogen source, which then undergoes electrophilic aromatic substitution at the electron-rich C3 position of the indole.

C3_Amidation Indole Indole 3-Amidoindole 3-Amidoindole Indole->3-Amidoindole + Electrophilic Amide ZnCl2 3-Acetylamino-indole 3-Acetylamino-indole 3-Amidoindole->3-Acetylamino-indole Deprotection/ Modification

Figure 3: Direct C3-amidation of the indole core.

Efficacy and Advantages:

This method offers a direct and efficient route to 3-amidoindoles, which can be precursors to 3-acetylamino-indoles. It avoids the often-problematic synthesis of 3-aminoindoles. The reaction proceeds under relatively mild conditions and demonstrates good regioselectivity for the C3 position.

Experimental Data Snapshot: Direct C3-Amidation of Indole

Indole SubstrateElectrophilic AmideCatalystSolventTemperature (°C)Yield (%)Reference
IndoleN-benzenesulfonyloxyacetamideZnCl₂DichloroethaneRoom Temperature75-85[10]
Direct C3-Acylation of Indoles

Another direct approach is the Friedel-Crafts acylation of the indole ring at the C3 position. This method introduces the acetyl group directly onto the indole nucleus.

Methodology:

The regioselective 3-acylation of unprotected indoles can be achieved using acid anhydrides in the presence of a catalytic amount of a Lewis acid, such as yttrium triflate (Y(OTf)₃), often in an ionic liquid as the solvent.[3][13] Microwave irradiation can significantly accelerate the reaction.[13]

Efficacy and Advantages:

This method provides a direct and green route to 3-acetylindoles, which are closely related to the target molecule. It avoids the need for N-protection of the indole, which is often required in classical Friedel-Crafts reactions. The use of a recyclable catalyst and an ionic liquid solvent enhances the sustainability of the process.

Comparative Summary of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical Yield for 3-Amino/Amido PrecursorCausality Behind Efficacy
Fischer Synthesis Wide availability of starting materials.Harsh conditions, often low yields for 3-amidoindoles, poor functional group tolerance.< 20%The electron-withdrawing nature of the amido group disfavors the key[1][1]-sigmatropic rearrangement.
Leimgruber-Batcho Milder conditions, high yields, good for C2/C3 unsubstituted indoles.Multi-step process, requires specific o-nitrotoluene precursors.High (for 3-aminoindole)The two-step nature separates the ring formation from the introduction of the amino functionality, leading to cleaner reactions and higher yields.[3][4]
Bischler-Möhlau Can be adapted for various substitution patterns.Harsh conditions, often leads to 2-substituted indoles, can have poor regioselectivity.Variable, generally not preferredThe mechanism inherently favors the formation of 2-arylindoles.
Direct C3-Amidation Direct, atom-economical, good regioselectivity, mild conditions.Requires a specific electrophilic amidation reagent.75-85%The use of a Lewis acid-activated electrophilic nitrogen source enables direct and selective attack at the nucleophilic C3 position of indole.[10]
Direct C3-Acylation Direct, green (with catalyst recycling), avoids N-protection.Primarily yields 3-acetylindole, not the amide directly.N/A (yields 3-acetylindole)The use of a mild Lewis acid catalyst in an ionic liquid promotes regioselective acylation at the C3 position without N-acylation.[13]

Green Chemistry Perspectives

In modern drug development, the environmental impact of a synthetic route is a critical consideration. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, should guide the selection of a synthesis method.

Comparison of Green Metrics for Indole Syntheses:

Synthesis MethodAtom Economy (%)E-Factor (Waste/Product Ratio)Environmental ConsiderationsReference
Classical Fischer ~70-855-50High temperatures, strong acids, significant solvent waste.[14]
Bischler-Möhlau ~60-7510-60Harsh conditions, use of excess aniline, generation of significant waste.[14]
Leimgruber-Batcho ~80-90< 10Use of reducible nitro compounds, but generally milder conditions than classical methods.[4]
Direct C-H Func. > 90< 5High atom economy, often catalytic, can use greener solvents, but may require metal catalysts.[10][13]

The data clearly indicates that modern direct C-H functionalization methods are superior from a green chemistry perspective, offering higher atom economy and generating less waste.

Conclusion and Future Outlook

The synthesis of 3-acetylamino-indoles can be approached through a variety of methods, each with its own set of advantages and disadvantages. For large-scale synthesis where starting material availability is key and a multi-step process is acceptable, the Leimgruber-Batcho synthesis offers a reliable and high-yielding route to the 3-aminoindole precursor.

However, for researchers focused on efficiency, atom economy, and green chemistry, direct C3-functionalization methods represent the state-of-the-art. The direct C3-amidation of indoles, in particular, provides an elegant and efficient pathway to the desired 3-amidoindole core, which can then be readily converted to the final 3-acetylamino-indole product.

The future of 3-acetylamino-indole synthesis will likely see further development of catalytic C-H activation and amination reactions. The use of more sustainable and earth-abundant metal catalysts, as well as catalyst-free methods, will continue to be a major focus of research. As our understanding of reaction mechanisms deepens, we can expect the development of even more efficient, selective, and environmentally benign synthetic routes to this important class of molecules.

References

  • A Comparative Guide to the Environmental Impact of Indole Synthesis Protocols. (2025). Benchchem.

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. (2017). PubMed Central.

  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online.

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015). Molecules.

  • A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis. (2025). Benchchem.

  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. (2025). Benchchem.

  • Applications of our innovative indole synthesis. (2018). ResearchGate.

  • Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia.

  • C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. (2025). The Journal of Organic Chemistry.

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI.

  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). PubMed Central.

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2018). Bentham Science.

  • Metrics to 'Green' Chemistry—Which Are the Best?. (2002). ResearchGate.

  • Fischer Synthesis of 3-(N-Acylamino)-2-phenylindoles. (2011). ResearchGate.

  • Leimgruber-Batcho Indole Synthesis. (n.d.). SynArchive.

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. (2017). ResearchGate.

  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. (2017). PubMed.

  • Bischler-Möhlau Indole Synthesis. (n.d.). Merck Index.

  • Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry.

  • KI-Catalyzed C(sp3)-H Amination and Acyloxylation of Indolin-3-ones Using Air as the Oxidant. (2021). ResearchGate.

  • Indole synthesis: a review and proposed classification. (2006). PubMed Central.

  • Catalytic direct acetoxylation of indoles. (2009). PubMed.

  • Bischler Indole Synthesis. (2016). ResearchGate.

  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (2013). PubMed Central.

  • Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar.

  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. (2022). ChemRxiv.

  • Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. (2017). PubMed Central.

  • Bischler-Möhlau Indole Synthesis Mechanism. (2022). YouTube.

  • Leimgruber–Batcho Indole Synthesis. (2024). YouTube.

  • Leimgruber–Batcho Indole Synthesis. (2017). ResearchGate.

  • Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. (2021). NSF PAR.

  • Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024). Authorea.

  • The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. (2004). ResearchGate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.